molecular formula C20H17ClN4O3 B2576554 (R)-I-BET762 carboxylic acid

(R)-I-BET762 carboxylic acid

Cat. No.: B2576554
M. Wt: 396.8 g/mol
InChI Key: VEIZLTSJCDOIBH-INIZCTEOSA-N
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Description

(R)-I-BET762 carboxylic acid is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIZLTSJCDOIBH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-I-BET762 carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-I-BET762 Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epigenetic regulation is a cornerstone of cellular function, dictating gene expression patterns that define cell identity and response to stimuli. Among the key players in the epigenetic landscape are "reader" proteins, which recognize and bind to post-translational modifications on histone tails, thereby translating the histone code into transcriptional outcomes. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that bind to acetylated lysine (B10760008) residues on histones.[1][2] This interaction recruits transcriptional machinery to specific gene loci, playing a pivotal role in cell cycle progression, inflammation, and oncogenesis.[2][]

I-BET762 (also known as Molibresib or GSK525762A) is a potent, cell-permeable, and selective pan-inhibitor of the BET family.[4][5] It has garnered significant interest for its anti-inflammatory and anti-cancer properties.[1][6] this compound is the active R-enantiomer of an I-BET762 derivative, which serves as a crucial warhead ligand for developing Proteolysis Targeting Chimeras (PROTACs) aimed at targeted degradation of BET proteins.[7][8] This guide provides a detailed technical overview of the core mechanism of action of this compound and its parent compound, I-BET762, focusing on its molecular interactions, impact on key signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Bromodomain Inhibition

The fundamental mechanism of action for I-BET762 and its derivatives is the competitive inhibition of the acetyl-lysine binding pockets within the bromodomains of BET proteins.[1][9] BET proteins contain two tandem bromodomains (BD1 and BD2) that function as docking sites for acetylated histones. By binding to these sites, BET proteins, particularly BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[10]

I-BET762 mimics the structure of acetylated lysine, allowing it to fit into the hydrophobic binding pocket of the bromodomains.[4] This occupancy physically prevents the BET proteins from binding to chromatin, leading to the displacement of BRD4 and its associated transcriptional machinery from gene promoters and enhancers.[4] The result is a highly specific downregulation of BET-dependent gene transcription.

cluster_0 Normal BET Function cluster_1 Action of I-BET762 Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription Initiates IBET762 (R)-I-BET762 Carboxylic Acid BRD4_inhibited BRD4 IBET762->BRD4_inhibited Competitively Binds (Inhibits) Histone_unbound Acetylated Histone BRD4_inhibited->Histone_unbound Binding Prevented Blocked Transcription Blocked BRD4_inhibited->Blocked

Fig 1. Competitive inhibition of BRD4 by this compound.

Impact on Key Signaling Pathways

The displacement of BET proteins from chromatin has profound effects on downstream signaling pathways, most notably those involved in oncology and inflammation.

Oncogenic Signaling: MYC and Cell Cycle Regulation

A primary target of BET inhibitors is the master oncogene MYC.[2][11] MYC is a transcription factor that drives cellular proliferation and is frequently overexpressed in a wide range of cancers.[2] Its expression is critically dependent on BRD4 activity at its super-enhancer regions. By displacing BRD4, I-BET762 potently suppresses MYC transcription.[1][2]

The downregulation of MYC leads to several anti-proliferative effects:

  • Induction of G1 Cell Cycle Arrest: Reduced MYC levels lead to the upregulation of the cyclin-dependent kinase inhibitor p27 and downregulation of Cyclin D1.[1]

  • Inhibition of Proliferation: The overall effect is a halt in the cell cycle, inhibiting tumor cell growth.[1][2]

Beyond MYC, I-BET762 has also been shown to decrease the expression of phosphorylated STAT3 (pSTAT3) and phosphorylated ERK (pERK), two other critical proteins in oncogenic signaling pathways.[1]

cluster_downstream Downstream Effects IBET762 I-BET762 BRD4 BRD4 IBET762->BRD4 Inhibits MYC c-Myc Gene (Super-enhancer) BRD4->MYC Activates pSTAT3 pSTAT3 Expression BRD4->pSTAT3 Regulates pERK pERK Expression BRD4->pERK Regulates MYC_exp c-Myc Expression MYC->MYC_exp p27 p27 Expression MYC_exp->p27 Represses CyclinD1 Cyclin D1 Expression MYC_exp->CyclinD1 Induces GrowthArrest Cell Growth Arrest p27->GrowthArrest Promotes CyclinD1->GrowthArrest Inhibits cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition BET-dependent Transcription IKK IKK Activation IkB IκBα Degradation IKK->IkB p65 p65/p50 Translocation & Acetylation IkB->p65 BRD4 BRD4 p65->BRD4 Recruits Cytokines Pro-inflammatory Genes (IL-6, MCP-1, etc.) BRD4->Cytokines Activates Transcription Inflammation Inflammation Cytokines->Inflammation IBET762 I-BET762 IBET762->BRD4 Inhibits Binding to Acetyl-p65 cluster_workflow TR-FRET Experimental Workflow A 1. Prepare serial dilution of (R)-I-BET762 carboxylic acid B 2. Add compound to 384-well plate A->B C 3. Add His-BRD4 and Biotin-H4Ac4 peptide B->C D 4. Incubate 60 min C->D E 5. Add Eu-anti-His and Streptavidin-APC D->E F 6. Incubate 60 min E->F G 7. Read TR-FRET signal (Ex: 337nm, Em: 615/665nm) F->G H 8. Calculate IC50 G->H cluster_workflow ChIP-seq Experimental Workflow A 1. Treat cells with I-BET762 or DMSO B 2. Cross-link proteins to DNA with formaldehyde A->B C 3. Lyse cells and shear chromatin B->C D 4. Immunoprecipitate with anti-BRD4 Ab C->D E 5. Reverse cross-links and purify DNA D->E F 6. Prepare sequencing libraries E->F G 7. High-throughput sequencing F->G H 8. Align reads and perform peak calling G->H

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of I-BET762 (Molibresib) and the Potential Formation of a Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of I-BET762 (also known as molibresib or GSK525762), a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. While specific data for a carboxylic acid metabolite of (R)-I-BET762 is not publicly available, this document will detail the known metabolic pathways of the parent compound and provide a scientifically grounded hypothesis for the potential formation of a carboxylic acid derivative. This guide synthesizes data from preclinical and clinical studies, outlines experimental methodologies, and presents key information in structured tables and diagrams to facilitate understanding and future research.

Pharmacokinetics of I-BET762 (Molibresib)

Preclinical Pharmacokinetics

I-BET762 has demonstrated favorable pharmacokinetic properties in various preclinical species, supporting its advancement into clinical development. While specific quantitative data is limited in the public domain, it has been reported to possess modest to good oral bioavailability in mice, rats, dogs, and monkeys[1].

Table 1: Summary of Preclinical Pharmacokinetic Profile of I-BET762

SpeciesRoute of AdministrationBioavailabilityKey Observations
MiceOralModest to GoodFavorable properties for in vivo efficacy studies[2].
RatsOralModest to GoodUsed in T-cell mediated inflammation models[1].
DogsOralModest to GoodPart of the preclinical safety and toxicology assessment[1].
MonkeysOralModest to GoodPart of the preclinical safety and toxicology assessment[1].
Human Pharmacokinetics

The human pharmacokinetics of I-BET762 have been primarily characterized in a first-in-human, Phase I/II, open-label, dose-escalation study (NCT01587703) in patients with NUT midline carcinoma and other solid tumors.

Following oral administration, I-BET762 is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 2 hours. The compound exhibits rapid elimination, with a mean terminal phase half-life (t1/2) ranging from 3 to 7 hours[3][4][5]. Pharmacokinetic parameters from the 80 mg once-daily dose, which was selected as the recommended Phase II dose, are summarized below. It is important to note that I-BET762 exhibits autoinduction of its metabolism, leading to a decrease in exposure over time, particularly at higher doses[5].

Table 2: Human Pharmacokinetic Parameters of Molibresib (80 mg, Once Daily)

ParameterValueReference
Tmax (Time to Maximum Concentration)~2 hours[3][4][5]
t1/2 (Terminal Half-life)3 - 7 hours[3][4][5]
Key ObservationExposure to the two major active metabolites is similar to or greater than the parent drug.[1]

Metabolism of I-BET762 (Molibresib)

I-BET762 is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. The metabolism of I-BET762 results in the formation of two major active metabolites:

  • M5 (N-desethyl)

  • M13 (ethyl-hydroxyl)

These metabolites are equipotent to the parent molecule and are measured together as an active metabolite composite (GSK3529246). Their exposure is significant, contributing substantially to the overall activity of the drug in humans[1][5].

Hypothesized Formation of a Carboxylic Acid Metabolite

While not yet reported, the formation of a carboxylic acid metabolite from I-BET762 is a plausible metabolic pathway. The "ethyl-hydroxyl" metabolite (M13) is a primary alcohol, which can be further oxidized to an aldehyde and then to a carboxylic acid. This two-step oxidation is a common metabolic pathway for primary alcohols, often mediated by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. Given that I-BET762 is a benzodiazepine (B76468) derivative, and CYP3A4 is involved in its metabolism, it is conceivable that CYP3A4 could also play a role in this oxidative pathway.

Experimental Protocols

Human Pharmacokinetic Study (NCT01587703)

The primary source of human pharmacokinetic data is the Phase I/II study NCT01587703.

  • Study Design: An open-label, multicenter, dose-escalation study. Molibresib was administered orally once daily. The study began with single-patient dose escalation (starting from 2 mg/day) until the first instance of grade 2 or higher drug-related toxicity, after which a standard 3+3 design was employed[4].

  • Subject Population: Patients with NUT midline carcinoma and other advanced solid tumors[4].

  • Sample Collection: Serial blood samples for pharmacokinetic analysis were collected after the first dose on day 1 of week 1, and after repeated administration on day 4 of week 3[1].

  • Analytical Method: Plasma concentrations of molibresib and its major metabolites were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method[1].

  • Data Analysis: Pharmacokinetic parameters were determined using conventional noncompartmental methods with software such as Phoenix WinNonlin[1].

Visualizations

Signaling and Metabolic Pathways

metabolic_pathway cluster_parent I-BET762 (Molibresib) cluster_metabolites Primary Metabolism (CYP3A4) cluster_hypothetical Hypothesized Secondary Metabolism I-BET762 I-BET762 M5 M5 (N-desethyl) I-BET762->M5 N-dealkylation M13 M13 (ethyl-hydroxyl) I-BET762->M13 Hydroxylation Carboxylic_Acid (R)-I-BET762 Carboxylic Acid M13->Carboxylic_Acid Oxidation (hypothetical)

Caption: Known and hypothesized metabolic pathways of I-BET762.

Experimental Workflow

experimental_workflow cluster_study_design Clinical Trial (NCT01587703) cluster_pk_analysis Pharmacokinetic Analysis Patient_Recruitment Patient Recruitment (Solid Tumors) Dose_Escalation Dose Escalation (2mg to 100mg) Patient_Recruitment->Dose_Escalation Drug_Administration Oral Administration (Once Daily) Dose_Escalation->Drug_Administration Blood_Sampling Serial Blood Sampling (Week 1, Day 1 & Week 3, Day 4) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MS_MS HPLC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Modeling Noncompartmental Analysis (Phoenix WinNonlin) LC_MS_MS->PK_Modeling

Caption: Workflow for the human pharmacokinetic study of I-BET762.

References

Unveiling the Structural and Functional Divergence of (R)-I-BET762 and its Carboxylic Acid Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core structural differences between the potent BET bromodomain inhibitor, (R)-I-BET762 (Molibresib, GSK525762A), and its major carboxylic acid metabolite. This document provides a comprehensive overview of their distinct chemical features, a summary of their pharmacological activities, and detailed experimental methodologies relevant to their characterization, offering valuable insights for researchers in epigenetics and drug development.

Executive Summary

(R)-I-BET762 is a small molecule inhibitor targeting the bromodomain and extra-terminal domain (BET) family of proteins, which are crucial regulators of gene transcription. A key metabolic transformation of (R)-I-BET762 involves the conversion of its ethyl acetamide (B32628) side chain into a carboxylic acid moiety. This structural alteration significantly impacts the compound's pharmacological profile. This guide details this transformation, compares the biological activities of the parent drug and its metabolite, and outlines the experimental protocols necessary for their investigation.

Structural Elucidation: From an Amide to a Carboxylic Acid

The fundamental structural difference between (R)-I-BET762 and its carboxylic acid metabolite lies in the side chain attached to the diazepine (B8756704) ring. In the parent compound, (R)-I-BET762, this is an N-ethylacetamide group. Through metabolic processes, this group is converted to an acetic acid group in the metabolite.

(R)-I-BET762

  • Chemical Name: (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide[4]

  • Molecular Formula: C₂₂H₂₂ClN₅O₂[4]

I-BET762 Carboxylic Acid Metabolite

  • Chemical Name: 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid[5]

  • Molecular Formula: C₂₀H₁₇ClN₄O₃[5]

The metabolic conversion involves the cleavage of the ethylamine (B1201723) group from the acetamide side chain and subsequent oxidation to form a carboxylic acid. This transformation results in a molecule with altered polarity, charge, and potential for molecular interactions.

Metabolic Pathway: The Role of Cytochrome P450

The biotransformation of (R)-I-BET762 to its carboxylic acid metabolite is primarily mediated by the cytochrome P450 enzyme system. Specifically, cytochrome P450 3A4 (CYP3A4) has been identified as the key enzyme responsible for this metabolic conversion.[6] This enzymatic process is a common route for the metabolism of many xenobiotics, facilitating their elimination from the body.

G cluster_0 Metabolic Conversion parent (R)-I-BET762 (N-ethylacetamide side chain) metabolite I-BET762 Carboxylic Acid Metabolite (Acetic acid side chain) parent->metabolite Oxidative Metabolism enzyme Cytochrome P450 3A4 (CYP3A4) enzyme->parent Catalyzes

Metabolic conversion of (R)-I-BET762.

Comparative Analysis of Physicochemical and Pharmacological Properties

The structural modification from an amide to a carboxylic acid leads to notable differences in the physicochemical and pharmacological properties of the two molecules. The introduction of the carboxylic acid group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and protein binding characteristics.

Property(R)-I-BET762 (Molibresib)I-BET762 Carboxylic Acid Metabolite
Molecular Formula C₂₂H₂₂ClN₅O₂C₂₀H₁₇ClN₄O₃
Molecular Weight 423.9 g/mol 396.83 g/mol
Functional Group N-ethylacetamideCarboxylic acid
BRD4 Inhibition (IC₅₀) 32.5 - 42.5 nM[4]~7.94 µM (pIC₅₀ = 5.1)[2][7]
PBMC Inhibition (IC₅₀) Not explicitly found> 100 µM (pIC₅₀ < 4)[2]

Note: The reported equipotency of the metabolites in one source contradicts the significantly lower in vitro potency of the carboxylic acid metabolite found in others. This suggests that the in vivo activity of the metabolite may be influenced by other factors, or that other active metabolites contribute to the overall pharmacological effect.

Experimental Protocols

The characterization and comparison of (R)-I-BET762 and its carboxylic acid metabolite involve a range of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Metabolism Study

Objective: To confirm the metabolic conversion of (R)-I-BET762 to its carboxylic acid metabolite by CYP3A4.

Methodology:

  • Incubation: Incubate (R)-I-BET762 (e.g., 1-10 µM) with human liver microsomes (e.g., 0.5 mg/mL) or recombinant human CYP3A4 enzymes in the presence of an NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent compound and the carboxylic acid metabolite.

G start Start: (R)-I-BET762 + Microsomes/CYP3A4 + NADPH incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction with Acetonitrile sampling->quenching centrifugation Centrifuge and Collect Supernatant quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis end End: Quantify Parent and Metabolite analysis->end

Workflow for in vitro metabolism assay.

Bromodomain Binding Affinity Assay (TR-FRET)

Objective: To determine and compare the binding affinities of (R)-I-BET762 and its metabolite to BET bromodomains.

Methodology:

  • Reagents: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit containing a terbium-labeled anti-tag antibody, a fluorescently labeled ligand (e.g., biotinylated histone H4 peptide), and the target bromodomain protein (e.g., BRD4).

  • Assay Plate Preparation: Serially dilute the test compounds ((R)-I-BET762 and its metabolite) in an appropriate assay buffer in a microplate.

  • Reaction Mixture: Add the bromodomain protein, the fluorescent ligand, and the antibody to the wells.

  • Incubation: Incubate the plate at room temperature in the dark to allow for binding equilibrium to be reached.

  • Measurement: Measure the TR-FRET signal using a plate reader. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of (R)-I-BET762 and its metabolite in cancer cell lines.

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., a hematological malignancy or NUT midline carcinoma cell line) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (R)-I-BET762 and its carboxylic acid metabolite for a specified period (e.g., 72 hours).

  • Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.

  • Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to calculate the IC₅₀ value.

Conclusion

The metabolic conversion of (R)-I-BET762 to its carboxylic acid metabolite represents a significant structural and functional transformation. The change from an N-ethylacetamide to an acetic acid side chain, catalyzed by CYP3A4, results in a metabolite with substantially reduced in vitro inhibitory activity against BRD4 and cellular proliferation. This detailed understanding of the structural differences, metabolic pathways, and comparative activities is critical for the continued development and clinical application of BET inhibitors. The provided experimental protocols offer a robust framework for researchers to further investigate the properties of these and other related compounds.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of (R)-I-BET762 and the Role of its Carboxylic Acid Derivative in Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (R)-I-BET762 (Molibresib, GSK525762A), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Additionally, this document explores the significance of the related (R)-I-BET762 carboxylic acid as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality.

Introduction to (R)-I-BET762 and its Mechanism of Action

(R)-I-BET762 is a cell-permeable benzodiazepine (B76468) compound that targets the acetyl-lysine binding pockets of BET proteins, specifically BRD2, BRD3, and BRD4.[1] By competitively inhibiting the interaction between BET proteins and acetylated histones, (R)-I-BET762 disrupts the formation of chromatin complexes essential for the transcription of key inflammatory and oncogenic genes.[1] This mechanism of action has established (R)-I-BET762 as a valuable tool for epigenetic research and a promising candidate in clinical trials for various cancers, including NUT midline carcinoma.[2]

The signaling pathway affected by (R)-I-BET762 involves the inhibition of transcriptional activation. By displacing BET proteins from chromatin, the recruitment of transcriptional machinery to gene promoters and enhancers is blocked, leading to the downregulation of target gene expression, such as the proto-oncogene MYC.

BET_Inhibition_Pathway Mechanism of Action of (R)-I-BET762 cluster_nucleus Cell Nucleus cluster_effect Downstream Effect Histones Acetylated Histones on Chromatin BET_Proteins BET Proteins (BRD2/3/4) Histones->BET_Proteins recruits TF_Complex Transcriptional Machinery BET_Proteins->TF_Complex recruits Gene_Expression Target Gene Expression (e.g., MYC, inflammatory genes) TF_Complex->Gene_Expression activates Decreased_Proliferation Decreased Cell Proliferation Gene_Expression->Decreased_Proliferation Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory I_BET762 (R)-I-BET762 I_BET762->BET_Proteins binds to and inhibits

Figure 1: Mechanism of Action of (R)-I-BET762.

Chemical Synthesis of (R)-I-BET762

The synthesis of (R)-I-BET762 is a multi-step process commencing from commercially available starting materials. A concise four-step synthesis has been reported, starting from (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone (B42904), which delivers the final product in a 41% overall yield with an enantiomeric excess of over 99.9%.[3] The key steps involve the construction of the 1,4-benzodiazepine (B1214927) core, followed by the formation of the triazole ring.

Experimental Workflow for the Synthesis of (R)-I-BET762

Synthesis_Workflow Synthetic Workflow for (R)-I-BET762 cluster_step1 Step 1: Thiolactam Formation cluster_step2 Step 2: Triazole Ring Formation cluster_step3 Step 3: Side Chain Attachment cluster_step4 Step 4: Purification Start (2-amino-5-methoxyphenyl) (4-chlorophenyl)methanone Thiolactam Thiolactam Intermediate Start->Thiolactam Two Steps (66% yield) Triazole_Formation Methyltriazolo[1,4]benzodiazepine Thiolactam->Triazole_Formation Acethydrazide (B32501) Acethydrazide Acethydrazide->Triazole_Formation I_BET762_Formation (R)-I-BET762 Triazole_Formation->I_BET762_Formation Side_Chain_Reagent N-ethyl-2-haloacetamide Side_Chain_Reagent->I_BET762_Formation Purification Chromatography / Recrystallization I_BET762_Formation->Purification Final_Product (R)-I-BET762 (>99.9% ee) Purification->Final_Product

Figure 2: Synthetic Workflow for (R)-I-BET762.
Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of I-BET762 and related benzodiazepine structures.

Step 1: Synthesis of the Thiolactam Intermediate

A detailed, step-by-step protocol for the synthesis of the initial thiolactam from (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone is not fully available in the public domain. However, it is described as a two-step process with a 66% yield.[3] This likely involves an initial acylation followed by thionation using a reagent such as Lawesson's reagent.

Step 2: Formation of the Methyltriazolo[1][4]benzodiazepine Core

A novel oxidative activation of the thiolactam is employed for the one-step preparation of the methyltriazolo[1][4]benzodiazepine.[3]

  • Reaction: The thiolactam intermediate is reacted with acethydrazide in the presence of an oxidizing agent, such as 35% peracetic acid.

  • Mechanism: A proposed sulfenic acid intermediate is formed, which then undergoes condensation with acetylhydrazone (formed in situ from acethydrazide) and subsequent cyclization to form the triazole ring.[3]

  • Conditions: This method is noted to be mild and proceeds without racemization of the sensitive stereocenter.[3]

Step 3: Alkylation to Introduce the Side Chain

The final step involves the attachment of the N-ethylacetamide side chain.

  • Reaction: The methyltriazolo[1][4]benzodiazepine intermediate is alkylated with an appropriate N-ethyl-2-haloacetamide (e.g., N-ethyl-2-bromoacetamide) in the presence of a suitable base.

Step 4: Purification of (R)-I-BET762

The final compound is purified using standard chromatographic techniques.

  • Method: Purification is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the final product with high purity and enantiomeric excess.

  • Purity Analysis: The purity of the final compound is confirmed by High-Performance Liquid Chromatography (HPLC), and the structure is verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A purity of ≥98% by HPLC is commonly reported for commercially available (R)-I-BET762.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYieldPurity
1(2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone-Thiolactam Intermediate66% (over two steps)[3]-
2-4Thiolactam IntermediateAcethydrazide, Peracetic Acid, N-ethyl-2-haloacetamide(R)-I-BET76241% (overall from ketone)[3]>99.9% ee[3]

This compound: A Warhead for PROTACs

While a detailed, publicly available synthesis protocol for this compound is not readily found, its crucial role is in the field of PROTACs. It serves as a "warhead" ligand for the BET proteins.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They consist of three components: a ligand that binds to the target protein (the warhead), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The this compound is designed for conjugation to a linker, which is then attached to an E3 ligase ligand. The carboxylic acid moiety provides a convenient chemical handle for this conjugation, typically through amide bond formation.

PROTAC_Synthesis Generalized PROTAC Assembly cluster_conjugation Amide Bond Formation Warhead This compound (Warhead) Warhead_Linker Warhead-Linker Conjugate Warhead->Warhead_Linker Linker Linker with Amine Terminus Linker->Warhead_Linker E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Warhead_Linker->PROTAC

Figure 3: Generalized PROTAC Assembly.

The development of such PROTACs based on I-BET762 allows for the targeted degradation of BET proteins, offering a potentially more profound and durable therapeutic effect compared to inhibition alone.

Conclusion

This guide has provided a detailed overview of the chemical synthesis and purification of the potent BET inhibitor (R)-I-BET762, supported by experimental workflows and quantitative data. Furthermore, it has contextualized the role of the corresponding carboxylic acid derivative as an essential component in the rapidly advancing field of targeted protein degradation with PROTACs. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

References

In-Depth Technical Guide: Target Protein Binding Affinity of (R)-I-BET762 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-I-BET762 carboxylic acid is the R-enantiomer of I-BET762 carboxylic acid, a potent ligand for the Bromodomain and Extra-Terminal domain (BET) family of proteins. It is frequently utilized as a "warhead" in the development of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BET proteins. The parent compound, I-BET762 (also known as Molibresib or GSK525762A), is a well-characterized pan-BET inhibitor that targets BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[2][3]

The inhibition of BET proteins by compounds like I-BET762 displaces them from chromatin, leading to the downregulation of key oncogenes, such as c-Myc, and pro-inflammatory genes.[1][2] This mechanism of action has made BET inhibitors a promising class of therapeutic agents for the treatment of various cancers and inflammatory diseases. This guide provides a comprehensive overview of the target protein binding affinity of this compound and its parent compound, along with detailed experimental protocols for its characterization and an overview of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the quantitative binding affinity data for I-BET762 and its carboxylic acid derivative against the BET family of proteins.

CompoundTarget ProteinAssay TypeAffinity MetricValue
This compound BRD4Biochemical AssaypIC505.1
I-BET762 BRD2Isothermal Titration Calorimetry (ITC)Kd61.3 nM
BRD3Isothermal Titration Calorimetry (ITC)Kd50.5 nM
BRD4Isothermal Titration Calorimetry (ITC)Kd55.2 nM
BRD2Biochemical AssayIC5032.5 nM
BRD3Biochemical AssayIC5042.4 nM
BRD4Biochemical AssayIC5036.1 nM

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of BET inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a proximity-based assay used to measure the binding of an inhibitor to a target protein.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium or Terbium chelate) and an acceptor fluorophore (e.g., APC or Cy5). In the context of a BET bromodomain binding assay, a tagged BET protein (e.g., GST-tagged) is recognized by an antibody conjugated to the donor fluorophore. A biotinylated histone peptide, the natural ligand for the bromodomain, is recognized by streptavidin conjugated to the acceptor fluorophore. When the BET protein and the histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein (BRD2, BRD3, or BRD4).

  • Biotinylated histone H4 peptide (acetylated).

  • Terbium-conjugated anti-tag antibody (e.g., anti-GST).

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • This compound or other test compounds.

  • 384-well, low-volume, non-binding black plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound, the BET bromodomain protein, and the terbium-conjugated antibody.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding to occur.

  • Add the biotinylated histone peptide and the streptavidin-conjugated acceptor fluorophore.

  • Incubate for another defined period (e.g., 60-120 minutes) at room temperature, protected from light.[4]

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[4]

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is another bead-based proximity assay commonly used for high-throughput screening of inhibitors.

Principle: AlphaScreen technology utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity, the singlet oxygen will trigger a chemiluminescent reaction in the Acceptor bead, which in turn excites a fluorophore that emits light at 520-620 nm.[5] For a BET bromodomain assay, one bead type is coated with a reagent that binds the tagged BET protein (e.g., anti-GST antibody), and the other bead type is coated with a reagent that binds the biotinylated histone peptide (e.g., streptavidin). Inhibition of the protein-peptide interaction separates the beads, resulting in a loss of signal.[6][7]

Materials:

  • Recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein.

  • Biotinylated histone H4 peptide (acetylated).

  • Streptavidin-coated Donor beads.

  • Anti-tag antibody-coated Acceptor beads (e.g., anti-GST).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA.

  • This compound or other test compounds.

  • 384-well or 1536-well white microplates.

  • AlphaScreen-compatible plate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the BET bromodomain protein and the Acceptor beads to the wells of the microplate.

  • Add the test compound to the wells.

  • Incubate for a set time (e.g., 30-60 minutes) at room temperature.

  • Add the biotinylated histone peptide and the Donor beads.

  • Incubate for a longer period (e.g., 60-120 minutes) at room temperature in the dark.[6]

  • Read the plate on an AlphaScreen reader.

  • Plot the signal against the inhibitor concentration to calculate the IC50.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9]

Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the protein of interest, and a syringe contains the ligand (inhibitor). Small aliquots of the ligand are injected into the sample cell, and the heat released or absorbed upon binding is measured. The resulting data is a series of heat pulses that are integrated to generate a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters.[10][11]

Materials:

  • Purified, high-concentration BET bromodomain protein.

  • This compound or other test compounds.

  • Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Isothermal titration calorimeter.

Procedure:

  • Dialyze both the protein and the ligand extensively against the same buffer to minimize heats of dilution.[10]

  • Degas the solutions before use.

  • Load the BET bromodomain protein into the sample cell and the test compound into the injection syringe. A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.[10]

  • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution at a constant temperature.

  • Record the heat change after each injection.

  • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.

Mandatory Visualization

Signaling Pathway Diagram

BET_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade IKK IKK Signaling_Cascade->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer degradation of IκB NFkB_complex IκB-p50/p65 (Inactive) IkB->NFkB_complex NFkB_dimer->NFkB_complex NFkB_active p50/p65 (Active) NFkB_dimer->NFkB_active translocates to Ac_Histone Acetylated Histones NFkB_active->Ac_Histone promotes acetylation Chromatin Chromatin Chromatin->Ac_Histone contains BET_Proteins BET Proteins (BRD2/3/4) Ac_Histone->BET_Proteins recruits P-TEFb P-TEFb BET_Proteins->P-TEFb recruits RNA_Pol_II RNA Pol II P-TEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation initiates Target_Genes Target Genes (c-Myc, IL-6, etc.) Transcription_Elongation->Target_Genes R_I_BET762_CA (R)-I-BET762 Carboxylic Acid R_I_BET762_CA->BET_Proteins inhibits binding to acetylated histones

Caption: BET Protein Inhibition Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Assay_Setup Set up assay in microplate: Add reagents and compound Compound_Prep->Assay_Setup Reagent_Prep Prepare assay reagents: BET protein, peptide/ligand, detection components Reagent_Prep->Assay_Setup Incubation Incubate to allow binding equilibrium Assay_Setup->Incubation Detection Read plate using appropriate instrument (TR-FRET, AlphaScreen, ITC) Incubation->Detection Data_Processing Process raw data (e.g., calculate FRET ratio) Detection->Data_Processing Curve_Fitting Fit data to a dose-response curve or binding model Data_Processing->Curve_Fitting Determine_Affinity Determine affinity metric (IC50, Kd) Curve_Fitting->Determine_Affinity

Caption: General Experimental Workflow for Binding Affinity Determination.

References

In Vivo and In Vitro Stability of (R)-I-BET762 Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET762, also known as Molibresib or GSK525762A, is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, I-BET762 disrupts chromatin remodeling and the transcription of key oncogenes and inflammatory mediators. The metabolism of I-BET762 is a critical factor in its pharmacokinetic profile and overall therapeutic efficacy. This technical guide provides an in-depth overview of the in vivo and in vitro stability of (R)-I-BET762 carboxylic acid, a significant metabolite of I-BET762. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the disposition and stability of this compound.

Data Presentation: Stability and Pharmacokinetic Parameters

While specific quantitative stability data for this compound are not extensively available in public literature, valuable insights can be drawn from the pharmacokinetic studies of the parent drug, I-BET762 (Molibresib), and its major active metabolites. Molibresib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) into two major active metabolites: GSK3536835 (ethyl hydroxy) and GSK3529246 (N-desethyl)[1]. These metabolites are often measured together as a composite (GSK3529246) and are considered equipotent to the parent molecule[1][2]. The carboxylic acid is a further downstream metabolite.

The following tables summarize the available pharmacokinetic parameters for Molibresib and its active metabolite composite.

Table 1: In Vivo Pharmacokinetic Parameters of Molibresib (I-BET762) in Humans [3][4]

ParameterValueConditions
Time to Maximum Concentration (Tmax) ~2 hoursSingle and repeat oral administration (2-100 mg)
Terminal Phase Half-life (t½) 3-7 hoursSingle and repeat oral administration
Metabolism Primarily via CYP3A4
Major Active Metabolites GSK3536835 (ethyl hydroxy), GSK3529246 (N-desethyl)Measured as a composite (GSK3529246)

Table 2: In Vitro Stability of I-BET762

AssayMatrixParameterValue
Metabolic Stability Human Liver MicrosomesIntrinsic Clearance (CLint)Data not publicly available. However, described as having "excellent metabolic stability" in preclinical studies[5].
Plasma Stability Human PlasmaHalf-life (t½)Data not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound stability. The following sections provide standardized protocols for key in vitro and in vivo stability experiments.

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay determines the intrinsic clearance of a compound mediated by liver microsomal enzymes, primarily cytochrome P450s.

Materials:

  • Test compound (e.g., this compound)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and microsomal protein (e.g., 0.415 mg/mL)[6].

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the test compound to the microsomal incubation medium in a 96-well plate to a final concentration of, for example, 2 µM[6].

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking (e.g., 100 rpm)[6].

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins (e.g., 5500 rpm for 5 minutes)[6].

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, assessing its susceptibility to hydrolysis by plasma enzymes.

Materials:

  • Test compound

  • Pooled plasma (human, rat, or mouse) with anticoagulant (e.g., heparin, EDTA)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Acetonitrile or methanol (B129727) with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Thaw pooled plasma at 37°C.

  • Incubation:

    • Add the test compound to the plasma in a 96-well plate to a final concentration of, for example, 1 µM.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile or methanol with an internal standard to terminate the reaction[5].

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Calculate the plasma half-life (t½) from the slope of the plot of the natural logarithm of the percentage remaining versus time.

In Vivo Pharmacokinetic Study in Rodents

This study design provides data on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Test compound

  • Appropriate vehicle for oral (PO) and intravenous (IV) administration (e.g., 0.5% HPMC)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Fast animals overnight prior to dosing.

    • Administer the test compound via IV (e.g., tail vein) and PO (oral gavage) routes to separate groups of animals. A typical study might involve 3-4 animals per time point per route[7].

    • Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal bleed) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes)[7].

    • Place blood samples into tubes containing an anticoagulant and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract the test compound and any known metabolites from the plasma samples.

    • Quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t½)

      • Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

Signaling Pathway of I-BET762 Action

I-BET762 functions by inhibiting BET proteins, which act as "readers" of acetylated histones. This disruption prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and inflammatory genes. A primary target of BET inhibitors is the MYC oncogene.

I_BET762_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_output Cellular Response Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET Binds to PTEFb P-TEFb BET->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Activates MYC_Gene MYC Gene RNAPII->MYC_Gene Transcribes Inflammatory_Genes Inflammatory Genes RNAPII->Inflammatory_Genes Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Inflammatory_mRNA Inflammatory mRNA Inflammatory_Genes->Inflammatory_mRNA Proliferation Decreased Cell Proliferation MYC_mRNA->Proliferation Inflammation Reduced Inflammation Inflammatory_mRNA->Inflammation I_BET762 (R)-I-BET762 I_BET762->BET Inhibits Binding Microsomal_Stability_Workflow start Start prep Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System start->prep incubation Incubation at 37°C prep->incubation sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) incubation->sampling termination Reaction Termination (Ice-cold Acetonitrile + Internal Standard) sampling->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_processing Data Processing: - Calculate % Remaining - Determine Rate Constant (k) analysis->data_processing end Calculate t½ and CLint data_processing->end In_Vivo_PK_Workflow cluster_dosing Dosing start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep iv_dosing Intravenous (IV) Dosing animal_prep->iv_dosing po_dosing Oral (PO) Dosing animal_prep->po_dosing blood_sampling Serial Blood Sampling (Multiple Time Points) iv_dosing->blood_sampling po_dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS Quantification) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis end Determine PK Parameters (AUC, Cmax, t½, F%) pk_analysis->end

References

A Technical Guide to the Role of (R)-I-BET762 Carboxylic Acid in Gene Transcription Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Bromodomain and Extra-Terminal (BET) family of proteins are critical epigenetic "readers" that play a central role in regulating gene transcription. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting these proteins have emerged as a promising therapeutic strategy. I-BET762 (also known as Molibresib or GSK525762) is a potent pan-BET inhibitor that has undergone clinical evaluation. This technical guide focuses on the role of its derivative, (R)-I-BET762 carboxylic acid, in the context of gene transcription. We will delve into the fundamental mechanism of BET protein inhibition, the specific function of this compound as a component for Proteolysis-targeting chimeras (PROTACs), its impact on key signaling pathways and target genes, and the detailed experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important epigenetic modulator.

The Bromodomain and Extra-Terminal (BET) Family of Proteins

The BET family consists of four proteins in humans: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[2]

1.1 Function as Epigenetic Readers BET proteins act as epigenetic readers by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[3] This interaction is a key step in translating the histone code into downstream transcriptional events, effectively linking chromatin status to gene expression.[1] By binding to acetylated chromatin, BET proteins serve as scaffolding platforms, recruiting transcriptional machinery to specific gene loci.[2]

1.2 Role in Gene Transcription Upon binding to acetylated histones at promoters and enhancers, particularly at clusters of enhancers known as super-enhancers, BET proteins, most notably BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. This action facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and robust gene expression.[1] This mechanism is crucial for the expression of genes that define cell identity and drive proliferation, including many key oncogenes.[2][4]

Mechanism of Action of I-BET762 and Its Derivatives

2.1 I-BET762 (Molibresib): A Pan-BET Inhibitor I-BET762 is a small molecule inhibitor that reversibly targets the bromodomains of all BET family proteins.[5] It functions as an acetyl-lysine mimic, competitively binding to the hydrophobic pocket within the bromodomains where acetylated histones would normally dock.[3] This competitive inhibition displaces BET proteins from chromatin, preventing the recruitment of transcriptional activators and thereby suppressing the expression of target genes.[1][5]

2.2 this compound: A Warhead for PROTACs this compound is the R-enantiomer of a derivative of the parent I-BET762 compound.[6] While it retains the ability to bind to and inhibit BRD4, its primary utility in recent drug development is as a "warhead" ligand for the synthesis of PROTACs.[6][7][] A PROTAC is a heterobifunctional molecule that consists of two key parts linked together: one end (the warhead, e.g., I-BET762 carboxylic acid) binds to a target protein (a BET protein), and the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This shifts the therapeutic modality from mere inhibition to targeted protein degradation.

Transcription is Suppressed cluster_0 Normal Gene Transcription cluster_1 Mechanism of Inhibition Histone Acetylated Histone BET BET Protein (BRD4) Histone->BET Binds PTEFb P-TEFb Complex BET->PTEFb Recruits Blocked BET->Blocked RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., MYC) RNAPII->Transcription Initiates Inhibitor (R)-I-BET762 Carboxylic Acid Inhibitor->BET Blocked->PTEFb

Figure 1: Mechanism of BET inhibition by this compound.

Regulation of Gene Transcription

By displacing BET proteins from chromatin, I-BET762 and its derivatives cause a rapid downregulation of a specific set of genes, many of which are associated with super-enhancers.[2]

3.1 Downregulation of the MYC Oncogene A primary and well-documented target of BET inhibitors is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[9] The MYC gene is often regulated by a super-enhancer, making its transcription highly dependent on BRD4 activity. I-BET762 potently reduces MYC expression in various cancer models, which is a key driver of its anti-tumor effects.[1][10]

3.2 Impact on Cell Cycle and Apoptosis The suppression of MYC and other cell cycle regulators, such as Cyclin D1, leads to G1 cell cycle arrest.[5] Concurrently, the upregulation of cell cycle inhibitors like p27 contributes to this anti-proliferative effect.[5] Furthermore, BET inhibition has been shown to induce apoptosis, or programmed cell death, in cancer cells, though the exact mechanism can be independent of MYC in some contexts.[11][12]

3.3 Modulation of Inflammatory Gene Expression Beyond cancer, BET proteins are key regulators of inflammatory gene expression. In activated macrophages, I-BET762 can suppress the production of pro-inflammatory cytokines and chemokines, such as IL-6, demonstrating potent anti-inflammatory effects.[3][13][14]

cluster_0 Cellular Targets & Pathways cluster_1 Phenotypic Outcomes Inhibitor (R)-I-BET762 Carboxylic Acid BRD4 BRD4 at Super-Enhancers Inhibitor->BRD4 Inhibits MYC MYC Transcription BRD4->MYC CellCycle Cell Cycle Genes (e.g., Cyclin D1) BRD4->CellCycle Apoptosis Apoptosis Genes BRD4->Apoptosis Inflammatory Inflammatory Genes (e.g., IL-6) BRD4->Inflammatory MYC_down Expression ↓ MYC->MYC_down CellCycle_down Expression ↓ CellCycle->CellCycle_down Apoptosis_up Expression ↑ Apoptosis->Apoptosis_up Inflammatory_down Expression ↓ Inflammatory->Inflammatory_down Arrest Cell Cycle Arrest MYC_down->Arrest CellCycle_down->Arrest InduceApop Apoptosis Induction Apoptosis_up->InduceApop Inflam_reduce Reduced Inflammation Inflammatory_down->Inflam_reduce

Figure 2: Key signaling pathways affected by I-BET762 derivatives.

Quantitative Analysis of Inhibitory Activity

The potency of I-BET762 and its derivatives has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of I-BET762 and Derivatives

Compound Target Assay Type Value Reference
I-BET762 BRD2 H4Ac Peptide Displacement IC50 = 32.5 nM [14]
I-BET762 BRD3 H4Ac Peptide Displacement IC50 = 42.4 nM [14]
I-BET762 BRD4 H4Ac Peptide Displacement IC50 = 36.1 nM [14]
I-BET762 Carboxylic Acid BRD4 Inhibition Assay pIC50 = 5.1 [6][7][]

| I-BET762 Carboxylic Acid | PBMC | Inhibition Assay | pIC50 < 4 |[7] |

Table 2: Cellular Potency (IC50) of I-BET762 in Cancer Cell Lines

Cell Line Cancer Type Assay Type Value (µM) Reference

| MDA-MB-231 | Triple Negative Breast Cancer | MTT Assay | 0.46 ± 0.4 |[5] |

Key Experimental Protocols for Characterization

A suite of advanced molecular biology techniques is required to fully characterize the activity of BET inhibitors like this compound.

5.1 Chromatin Immunoprecipitation Sequencing (ChIP-seq) ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. In the context of BET inhibitors, it is used to map BRD4 occupancy across the genome and demonstrate its displacement from promoters and super-enhancers following inhibitor treatment.[15][16]

Detailed Methodology:

  • Cross-linking: Treat cells (e.g., with and without I-BET762) with 1% formaldehyde (B43269) to covalently cross-link proteins to DNA. Quench the reaction with glycine.[15]

  • Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.[15][17]

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with protein A/G magnetic beads. Incubate the lysate overnight at 4°C with an antibody specific to the target protein (e.g., anti-BRD4). A control IP with non-specific IgG should be run in parallel.[18]

  • Complex Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Perform a series of stringent washes (using low salt, high salt, and LiCl buffers) to remove non-specifically bound chromatin.[15][17]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.[17]

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or silica (B1680970) spin columns.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.[19]

  • Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Compare peak locations and intensities between treated and untreated samples to determine where the BET protein has been displaced.

start Start: Cells +/- Inhibitor crosslink 1. Crosslink Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse Cells & Isolate Nuclei crosslink->lyse shear 3. Shear Chromatin (Sonication) lyse->shear ip 4. Immunoprecipitate (Anti-BRD4 Antibody) shear->ip wash 5. Wash to Remove Non-specific Binding ip->wash elute 6. Elute & Reverse Crosslinks wash->elute purify 7. Purify DNA elute->purify seq 8. Library Prep & Sequence purify->seq analyze 9. Align Reads & Call Peaks seq->analyze end End: Genome-wide BRD4 Occupancy Maps analyze->end

Figure 3: A generalized workflow for a ChIP-seq experiment.

5.2 RNA Sequencing (RNA-seq) RNA-seq provides a comprehensive, quantitative view of the transcriptome. It is used to determine the global changes in gene expression that occur after treatment with a BET inhibitor, identifying which genes are up- or down-regulated.[11][16]

Detailed Methodology:

  • Cell Treatment and RNA Isolation: Treat cells with the BET inhibitor or a vehicle control for a defined period (e.g., 24 hours). Isolate total RNA using a method that preserves RNA integrity, such as a Trizol-based or column-based kit.

  • RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument to ensure high-quality input for library preparation.

  • Library Preparation: Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA. Alternatively, select for polyadenylated mRNA. Fragment the remaining RNA, and synthesize first and second-strand cDNA. Ligate sequencing adapters to the cDNA fragments.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Perform quality control on the raw sequencing reads. Align reads to a reference genome or transcriptome. Quantify the expression level for each gene. Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the inhibitor-treated samples compared to controls.[20]

start Start: Cells +/- Inhibitor isolate 1. Isolate Total RNA start->isolate qc 2. RNA Quality Control isolate->qc library 3. Deplete rRNA & Prepare cDNA Library qc->library seq 4. Next-Generation Sequencing library->seq align 5. Align Reads to Genome seq->align quantify 6. Quantify Gene Expression align->quantify de 7. Differential Expression Analysis quantify->de end End: List of Up/Down- Regulated Genes de->end

Figure 4: A generalized workflow for an RNA-seq experiment.

5.3 Reverse Transcription Quantitative PCR (RT-qPCR) RT-qPCR is the gold standard for validating the expression changes of specific genes identified through RNA-seq or hypothesized to be targets.[21] It is a sensitive and specific method for quantifying mRNA levels.[22]

Detailed Methodology:

  • RNA Isolation and QC: Isolate high-quality total RNA from treated and control cells as described for RNA-seq.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.[23]

  • qPCR Reaction: Set up the qPCR reaction in a multi-well plate. Each reaction should contain cDNA template, gene-specific forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[21]

  • Thermal Cycling: Perform the reaction in a real-time PCR machine. The thermal profile consists of an initial denaturation step, followed by ~40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each cycle.[21]

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Normalize the Cq value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH). Calculate the relative change in gene expression (fold change) using a method like the ΔΔCq method.[11]

5.4 Cell-Based Proliferation/Viability Assays These assays are essential for determining the functional consequence of BET inhibition on cancer cell lines and for calculating potency values like the IC50 (the concentration of inhibitor required to reduce a biological process by 50%).

Detailed Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control (e.g., DMSO).[24]

  • Incubation: Incubate the plates for a period appropriate for the cell line's doubling time, typically 48-72 hours.[24]

  • Viability Measurement: Add a viability reagent, such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®). Measure the resulting colorimetric or luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[24]

Conclusion and Future Directions

This compound and its parent compound, I-BET762, are powerful chemical probes and therapeutic candidates that function by disrupting the fundamental process of gene transcription. By competitively inhibiting the binding of BET proteins to acetylated chromatin, they effectively silence the expression of key oncogenes like MYC and modulate inflammatory pathways. The use of the carboxylic acid derivative as a warhead for PROTACs represents a significant evolution in the field, moving from simple inhibition to targeted protein degradation, which may offer improved efficacy and durability of response.

The continued development of BET-targeting compounds, including domain-selective inhibitors and degraders, holds significant promise.[16][25] A thorough understanding of their mechanism, achieved through the detailed experimental protocols outlined in this guide, is paramount for their successful translation into effective clinical therapies for cancer and other devastating diseases.

References

Binding Stereospecificity of (R)-I-BET762 Carboxylic Acid to BRD4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereospecific binding of the (R)-enantiomer of I-BET762's carboxylic acid metabolite to the bromodomain-containing protein 4 (BRD4). I-BET762 (GSK525762A) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription. The interaction between I-BET762 and BRD4 is highly stereospecific, with the (R)-enantiomer demonstrating significantly greater potency. This document details the quantitative binding data, experimental protocols for assessing binding affinity, and the signaling pathways affected by this interaction.

Data Presentation: Quantitative Binding Affinity

The binding of I-BET762 to BRD4 is characterized by strong affinity and marked stereospecificity. The (R)-enantiomer of a closely related benzodiazepine (B76468) compound is reported to be 251 times more potent in binding to BRD4 than its corresponding (S)-enantiomer, highlighting the critical role of stereochemistry in this interaction.[1] The following tables summarize the binding affinities of I-BET762 for various BET bromodomains.

CompoundTargetAssay TypeKd (nM)IC50 (nM)Reference
I-BET762BRD2, BRD3, BRD4BROMOscan25-52[2]
I-BET762BRD4FRET35[2]
I-BET762BRD2 (1-473)ITC61.3[3]
I-BET762BRD3 (1-434)ITC50.5[3]
I-BET762BRD4 (1-477)ITC55.2[3]
I-BET762BRD2AlphaScreen32.5[3]
I-BET762BRD3AlphaScreen42.4[3]
I-BET762BRD4AlphaScreen36.1[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand (I-BET762) is titrated into a solution containing the protein (BRD4 bromodomain), and the heat released or absorbed is measured.

Protocol Outline:

  • Sample Preparation:

    • Purified BRD4 protein (e.g., BRD4-BD1) is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl).[4]

    • The (R)-I-BET762 carboxylic acid is dissolved in the final dialysis buffer to the desired concentration (typically 10-fold higher than the protein concentration).[4] A stock solution may be prepared in DMSO and then diluted, ensuring the final DMSO concentration is identical in both protein and ligand solutions to minimize heats of dilution.

    • Typical starting concentrations are 5-50 µM protein in the sample cell and 50-500 µM ligand in the injection syringe.

    • All solutions must be degassed prior to use to prevent air bubbles.

  • Instrument Setup:

    • The ITC instrument (e.g., MicroCal ITC200) sample and reference cells are thoroughly cleaned.

    • The reference cell is filled with deionized water or buffer.

    • The sample cell is loaded with the BRD4 protein solution (approximately 300 µL).[4]

    • The injection syringe is loaded with the I-BET762 solution (approximately 100-120 µL).

  • Titration:

    • A series of small, precise injections (e.g., 2 µL) of the I-BET762 solution are made into the sample cell at regular intervals.

    • The heat change following each injection is measured and recorded.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to measure the displacement of a natural ligand from a protein by a small molecule inhibitor.

Principle: The assay measures the ability of I-BET762 to inhibit the interaction between a GST-tagged BRD4 bromodomain and a biotinylated histone H4 peptide. Inhibition of this interaction results in a decrease in the AlphaScreen signal.[2]

Protocol Outline:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[2]

    • Dilute GST-tagged BRD4, biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the assay buffer to their optimal concentrations.

  • Compound Plating:

    • Perform serial dilutions of this compound in DMSO.

    • Add the diluted compound to a 384-well microplate.

  • Reaction Mixture:

    • Add the GST-BRD4 and biotinylated histone H4 peptide to the wells and incubate to allow for binding.

  • Bead Addition:

    • Add the anti-GST Acceptor beads and incubate in the dark.

    • Subsequently, add the Streptavidin-coated Donor beads and perform a final incubation in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the binding of I-BET762 to BRD4.

BRD4_Signaling_Pathway cluster_nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Initiates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation MYC_Protein->Proliferation Promotes I_BET762 (R)-I-BET762 I_BET762->BRD4 Inhibits Binding

Caption: BRD4-mediated transcription of the MYC oncogene and its inhibition by (R)-I-BET762.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Protein Prepare BRD4 in ITC Buffer Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Prepare (R)-I-BET762 in matched Buffer Prep_Ligand->Degas Load_Cell Load BRD4 into Sample Cell Degas->Load_Cell Load_Syringe Load (R)-I-BET762 into Syringe Degas->Load_Syringe Titrate Perform Serial Injections Load_Cell->Titrate Load_Syringe->Titrate Integrate Integrate Heat Pulses Titrate->Integrate Isotherm Generate Binding Isotherm Integrate->Isotherm Fit Fit Data to Binding Model Isotherm->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine binding affinity.

AlphaScreen_Workflow cluster_setup Assay Setup cluster_detection Signal Detection cluster_data Data Analysis Plate_Compound Plate serial dilutions of (R)-I-BET762 Add_Proteins Add GST-BRD4 and Biotin-Histone H4 Plate_Compound->Add_Proteins Incubate1 Incubate Add_Proteins->Incubate1 Add_Acceptor Add Anti-GST Acceptor Beads Incubate1->Add_Acceptor Incubate2 Incubate in Dark Add_Acceptor->Incubate2 Add_Donor Add Streptavidin Donor Beads Incubate2->Add_Donor Incubate3 Incubate in Dark Add_Donor->Incubate3 Read_Plate Read AlphaScreen Signal Incubate3->Read_Plate Plot_Data Plot Signal vs. Concentration Read_Plate->Plot_Data Fit_Curve Fit Dose-Response Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50

Caption: Workflow for an AlphaScreen-based BRD4 inhibition assay.

References

Methodological & Application

Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-I-BET762 carboxylic acid is the R-enantiomer of a derivative of the potent pan-BET (Bromodomain and Extra-Terminal domain) family inhibitor, I-BET762 (also known as Molibresib or GSK525762A). The BET family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They recognize acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[1][3][4]

I-BET762 and its derivatives function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin.[5] This leads to the downregulation of key oncogenes such as MYC and pro-inflammatory genes, resulting in anti-proliferative and anti-inflammatory effects.[1][3][6] this compound itself is a BRD4 inhibitor with a reported pIC50 of 5.1 and serves as a warhead ligand for developing PROTACs (Proteolysis Targeting Chimeras) aimed at BET protein degradation.[7][8][9][]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, based on established methodologies for the parent compound I-BET762. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of BET inhibitors.

Mechanism of Action: BET Inhibition

BET proteins are critical scaffolds in the transcriptional machinery. By binding to acetylated histones, they recruit transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[1] This process initiates and elongates transcription of genes involved in cell cycle progression and inflammation, such as MYC and NF-kB target genes. This compound, by occupying the acetyl-lysine binding pocket, prevents this recruitment, leading to transcriptional repression.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_downstream Downstream Cellular Effects Histone Acetylated Histones on Chromatin BET BET Protein (BRD2/3/4) Histone->BET Binds to PTEFb P-TEFb Complex BET->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Activates Transcription Gene Transcription (e.g., MYC, NF-kB targets) RNAPII->Transcription Initiates Oncogenesis Cell Proliferation & Survival Transcription->Oncogenesis Inflammation Inflammatory Response Transcription->Inflammation IBET (R)-I-BET762 Carboxylic Acid IBET->BET Inhibits Binding

Caption: Mechanism of BET inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of the parent compound I-BET762, which provides a benchmark for assessing the activity of this compound.

Table 1: Biochemical Assay Data for I-BET762

Assay TypeTarget(s)MetricValue Range
Cell-Free Inhibition AssayBET ProteinsIC50~35 nM
Fluorescence Resonance Energy Transfer (FRET)BRD2, BRD3, BRD4IC5032.5 - 42.5 nM
FRET Binding AssayBRD2, BRD3, BRD4Kd50.5 - 61.3 nM
BRD4 InhibitionBRD4pIC505.1

Note: The pIC50 value for BRD4 is for I-BET762 carboxylic acid.[9][]

Table 2: Cellular Assay Data for I-BET762

Cell LineCancer TypeAssay TypeMetricValue
MDA-MB-231Triple Negative Breast CancerMTT Assay (48 hrs)IC500.46 ± 0.4 µM
Prostate Cancer LinesProstate CancerGrowth Assay (6 days)gIC5025 - 150 nM
MV4-11Acute Myeloid LeukemiaCellTiter-Glo (72 hrs)IC50112 nM
HepG2Hepatocellular CarcinomaLuciferase ReporterEC500.7 µM

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

BET Bromodomain Binding Assay (FRET)

This assay measures the ability of the compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare serial dilution of This compound Mix Incubate BET protein, peptide, and compound in assay plate (1 hour) Compound->Mix Reagents Prepare assay buffer, BET protein (e.g., BRD4), and acetylated Histone H4 peptide Reagents->Mix Detection Add FRET detection reagents (Eu-streptavidin & XL665-Ab) Mix->Detection Read Read plate on Envision Plate Reader (Ex: 320 nm, Em: 615/665 nm) Detection->Read Calculate Calculate FRET ratio (665nm/615nm) Read->Calculate Plot Plot ratio vs. compound concentration Calculate->Plot Determine Determine IC50 value using non-linear regression Plot->Determine

Caption: Workflow for the FRET-based BET inhibitor assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.[5]

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.

    • Dilute BET protein (e.g., BRD4 at 50 nM), biotinylated tetra-acetylated Histone H4 peptide (200 nM) in assay buffer.[5]

  • Assay Procedure:

    • In a 384-well assay plate, add 5 µL of the compound dilution.

    • Add 5 µL of the BET protein/peptide mix.

    • Incubate at room temperature for 1 hour to allow for equilibration.[5]

  • Detection:

    • Prepare a detection reagent mix containing Europium cryptate-labeled streptavidin (2 nM) and XL-665-labeled anti-6His antibody (10 nM) in assay buffer with 0.05% BSA and 400 mM KF.[5]

    • Add 10 µL of the detection mix to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a time-resolved fluorescence reader (e.g., Envision Plate reader) with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL-665).[5]

    • Calculate the FRET ratio (665 nm signal / 615 nm signal).

    • Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MDA-MB-231, MV4-11) in appropriate media.

    • Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3][11]

  • Viability Assessment (CellTiter-Glo® Method):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Target Gene Expression

This protocol is used to analyze changes in the protein levels of BET-regulated genes, such as c-Myc, Cyclin D1, and p27.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis in RIPA Buffer with Protease/Phosphatase Inhibitors start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Separation quant->sds transfer Transfer to Nitrocellulose Membrane sds->transfer block Blocking with 5% Milk or BSA transfer->block primary Primary Antibody Incubation (e.g., anti-c-Myc, anti-Actin) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end Image Analysis and Quantification detect->end

Caption: Workflow for Western Blot analysis.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.[3]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[12]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-p27, and a loading control like anti-actin) overnight at 4°C.[3]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

    • Quantify band intensities and normalize to the loading control to determine relative protein expression levels.

Conclusion

The protocols and data presented provide a comprehensive framework for the in vitro evaluation of this compound. These assays allow for the characterization of its binding affinity to BET bromodomains, its anti-proliferative effects on cancer cells, and its impact on the expression of key downstream target genes. The provided workflows and diagrams offer a clear visual guide for executing these experiments. Given its role as a PROTAC warhead, these foundational assays are critical for understanding its intrinsic activity before its incorporation into more complex targeted degradation platforms.

References

Application Notes and Protocols: (R)-I-BET762 Carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-I-BET762, also known as Molibresib or GSK525762, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc.[1][3][4][5] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and inflammation. Inhibition of this interaction by I-BET762 has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including breast, lung, prostate, and pancreatic cancers, as well as NUT midline carcinoma.[3][6][7][8][9]

This document provides detailed application notes and protocols for the use of (R)-I-BET762 carboxylic acid in cancer research models. It is important to note that this compound is primarily utilized as a chemical tool, specifically as a "warhead" ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target BET proteins for degradation.[10][11][] While it retains the ability to bind to BRD4 with a reported pIC50 of 5.1, its primary application is not as a direct cellular inhibitor in the same manner as its parent compound, I-BET762.[10][11]

(R)-I-BET762: The Parent Compound - A Benchmark for BET Inhibition

To understand the utility of the carboxylic acid derivative, it is essential to first consider the activity of the parent compound, I-BET762.

Mechanism of Action

I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with chromatin. This leads to the downregulation of target gene transcription, including the master regulator oncogene, c-Myc. The suppression of c-Myc and other pro-proliferative genes results in cell cycle arrest and apoptosis in cancer cells.[3][4][5] Additionally, I-BET762 has been shown to modulate the tumor microenvironment by inhibiting the production of pro-inflammatory cytokines.[3][7]

In Vitro and In Vivo Efficacy of I-BET762

I-BET762 has demonstrated potent anti-proliferative effects across a variety of cancer cell lines and has shown efficacy in preclinical in vivo models.

Table 1: In Vitro Activity of I-BET762 in Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference
Triple-Negative Breast CancerMDA-MB-231460 ± 400[3]
Pancreatic CancerAsPC-1231[6]
Pancreatic CancerPANC-12550[6]
Pancreatic CancerCAPAN-1990[6]
Prostate CancerMultiple Lines25 - 150[8]
NUT Midline CarcinomaMultiple Lines~50[7]
Other Solid TumorsMultiple Lines50 - 1698[7]

Table 2: In Vivo Efficacy of I-BET762 in Preclinical Models

Cancer ModelDosingKey FindingsReference
MMTV-PyMT Breast CancerDietSignificantly delayed tumor development.[3]
Vinyl Carbamate-Induced Lung Cancer120 mg/kg diet78% reduction in tumor number, 83% reduction in tumor size.[3]
Castration-Resistant Prostate Cancer Xenograft25 mg/kg57% tumor growth inhibition.[8]

This compound: A Tool for Targeted Protein Degradation

The primary utility of this compound in cancer research is as a foundational component for the synthesis of BET-targeting PROTACs. The carboxylic acid group provides a convenient chemical handle for linking the I-BET762 "warhead" to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Principle of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They function by simultaneously binding to the protein of interest (in this case, a BET protein via the I-BET762 moiety) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers a distinct advantage over simple inhibition, as it leads to the physical removal of the target protein from the cell.

Below is a diagram illustrating the general workflow for utilizing this compound in the development of BET-targeting PROTACs.

G cluster_synthesis PROTAC Synthesis cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation I-BET762_acid (R)-I-BET762 Carboxylic Acid Linker Linker Synthesis I-BET762_acid->Linker Conjugation PROTAC BET-targeting PROTAC Linker->PROTAC E3_ligand E3 Ligase Ligand (e.g., for VHL, CRBN) E3_ligand->Linker Treatment Treat cells with PROTAC PROTAC->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Western_Blot Western Blot for BET Protein Levels Treatment->Western_Blot Protein Degradation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Functional Outcome Xenograft Xenograft Model Cell_Viability->Xenograft Promising Results Dosing Administer PROTAC Xenograft->Dosing Tumor_Measurement Measure Tumor Growth Dosing->Tumor_Measurement PK_PD Pharmacokinetics/ Pharmacodynamics Dosing->PK_PD

Caption: Workflow for the use of this compound in PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a BET-Targeting PROTAC using this compound

This is a generalized protocol. Specific reaction conditions, linkers, and E3 ligase ligands will need to be optimized.

Materials:

  • This compound

  • Amine- or alcohol-functionalized linker

  • Hydroxy- or amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Activate the Carboxylic Acid: Dissolve this compound in an appropriate solvent (e.g., DMF). Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to activate the carboxylic acid.

  • Couple to Linker: Add the amine- or alcohol-functionalized linker to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Purify the Intermediate: Purify the I-BET762-linker conjugate using an appropriate method (e.g., HPLC).

  • Couple to E3 Ligase Ligand: Repeat the coupling procedure using the purified I-BET762-linker conjugate and the E3 ligase ligand.

  • Final Purification: Purify the final PROTAC molecule using HPLC to obtain a highly pure compound for biological testing.

  • Characterization: Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry.

Protocol 2: In Vitro Evaluation of a BET-Targeting PROTAC

Cell Culture:

  • Culture cancer cell lines of interest (e.g., MDA-MB-231 for breast cancer, 22Rv1 for prostate cancer) in appropriate media and conditions.

Western Blot for BET Protein Degradation:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the synthesized PROTAC, this compound (as a control), and the parent compound I-BET762 (as a control) for a specified time (e.g., 4, 8, 12, 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH, β-actin).

  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

  • Quantify band intensities to determine the extent of protein degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Seed cells in 96-well plates.

  • Treat cells with a serial dilution of the PROTAC, this compound, and I-BET762.

  • Incubate for a specified period (e.g., 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence to determine cell viability and calculate the IC50 or DC50 (concentration for 50% degradation).

Signaling Pathway

The inhibition of BET proteins by I-BET762 or their degradation by a PROTAC derived from this compound disrupts a key oncogenic signaling pathway.

G I-BET762 I-BET762 or BET PROTAC BET_Proteins BET Proteins (BRD2/3/4) I-BET762->BET_Proteins inhibits binding or induces degradation Chromatin Chromatin BET_Proteins->Chromatin binds to Acetylated_Histones Acetylated Histones Acetylated_Histones->BET_Proteins recruits Transcriptional_Machinery Transcriptional Machinery Chromatin->Transcriptional_Machinery recruits Oncogenes Oncogenes (e.g., c-Myc) Transcriptional_Machinery->Oncogenes activates transcription of Cell_Cycle_Progression Cell Cycle Progression Oncogenes->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Oncogenes->Apoptosis_Inhibition Cancer_Cell_Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Cancer_Cell_Proliferation Apoptosis_Inhibition->Cancer_Cell_Proliferation

Caption: BET protein signaling pathway and the point of intervention.

Conclusion

This compound is a valuable chemical tool for the development of BET-targeting PROTACs, a promising therapeutic strategy in cancer research. While the parent compound, I-BET762, is a potent inhibitor of BET proteins, the carboxylic acid derivative's primary role is to serve as a molecular anchor for creating bifunctional degraders. The protocols and data presented here provide a framework for researchers to utilize this compound in the design and evaluation of novel cancer therapeutics based on targeted protein degradation.

References

Application of (R)-I-BET762 Carboxylic Acid in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-I-BET762 carboxylic acid, also known as GSK525762A or Molibresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4] These proteins are critical epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription.[5] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET762 displaces these proteins from chromatin, leading to the downregulation of key oncogenes, most notably MYC.[6][7] This activity makes I-BET762 a valuable tool for studying the role of BET proteins in gene regulation and a promising therapeutic agent in various cancers.[5][7]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with high-throughput sequencing (ChIP-seq), it allows for the genome-wide mapping of protein binding sites. The application of I-BET762 in conjunction with ChIP-seq provides a robust method to elucidate the inhibitor's mechanism of action by identifying the specific genomic loci from which BET proteins are displaced. This information is invaluable for understanding the downstream effects on gene regulation and for identifying biomarkers of drug response.

These application notes provide a comprehensive guide for utilizing this compound in ChIP experiments, including detailed protocols and data presentation guidelines.

Mechanism of Action of I-BET762 in Chromatin Regulation

BET proteins, particularly BRD4, are essential for the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and enhancers. This recruitment facilitates the phosphorylation of RNA Polymerase II, a key step in initiating productive transcriptional elongation. I-BET762 disrupts this process by competitively inhibiting the binding of BET proteins to acetylated histones, leading to their dissociation from chromatin. This displacement prevents the recruitment of the transcriptional machinery, resulting in the suppression of target gene expression.

cluster_0 Normal Gene Activation cluster_1 Effect of I-BET762 Acetylated Histones Acetylated Histones BET Proteins (BRD4) BET Proteins (BRD4) Acetylated Histones->BET Proteins (BRD4) recruits P-TEFb P-TEFb BET Proteins (BRD4)->P-TEFb recruits RNA Pol II RNA Pol II P-TEFb->RNA Pol II phosphorylates Gene Transcription Gene Transcription RNA Pol II->Gene Transcription initiates I-BET762 I-BET762 BET_Inhibited BET Proteins (BRD4) I-BET762->BET_Inhibited inhibits binding to acetylated histones No Transcription Gene Transcription (Inhibited)

Caption: Mechanism of I-BET762 Action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cell-based assays, derived from multiple studies. These values can serve as a starting point for experimental optimization.

Table 1: In Vitro Efficacy of I-BET762

ParameterValueCell LinesReference
IC₅₀ (BET Inhibition) 32.5 - 42.5 nMCell-free assay[1][2]
Binding Affinity (Kd) 50.5 - 61.3 nMBRD2, BRD3, BRD4[1]
Growth IC₅₀ 25 nM - 150 nMProstate cancer cell lines[7]
Growth IC₅₀ 0.46 ± 0.4 µMMDA-MB-231 (Breast cancer)[8]
Growth IC₅₀ 231 nM, 990 nM, 2550 nMAspc-1, CAPAN-1, PANC-1 (Pancreatic cancer)[5]

Table 2: Recommended Treatment Conditions for ChIP Experiments

ParameterRecommended RangeNotes
Cell Type Various cancer cell lines (e.g., prostate, breast, leukemia)Sensitivity to I-BET762 can vary. Determine IC₅₀ for your cell line of interest.
I-BET762 Concentration 0.1 µM - 5 µMStart with a concentration around the gIC₅₀. A dose-response experiment is recommended.
Incubation Time 6 - 48 hoursTime-course experiments are advised to determine optimal treatment duration for observing displacement of BET proteins from target loci. Shorter times (e.g., 2-6 hours) may be sufficient to observe direct effects on chromatin binding.
Vehicle Control DMSOUse a final concentration of DMSO equivalent to that in the highest I-BET762 treatment group.

Experimental Protocols

This section provides a detailed protocol for a ChIP experiment designed to assess the genome-wide displacement of BRD4 following treatment with this compound.

I-BET762 Treatment of Cultured Cells
  • Cell Culture: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvesting. For a standard ChIP experiment, aim for at least 1 x 10⁷ cells per condition (e.g., Vehicle and I-BET762 treated).

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared by dissolving 5 mg of the compound in 1.17 ml of DMSO. Store aliquots at -20°C.

  • Treatment: Dilute the I-BET762 stock solution in fresh culture medium to the desired final concentration (refer to Table 2 for guidance). Remove the old medium from the cells and replace it with the medium containing I-BET762 or the vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Chromatin Immunoprecipitation Protocol

This protocol is adapted from standard ChIP-seq procedures and optimized for assessing the effect of a small molecule inhibitor.

cluster_0 ChIP Workflow with I-BET762 A Cell Culture & I-BET762 Treatment B Cross-linking with Formaldehyde A->B C Cell Lysis & Nuclei Isolation B->C D Chromatin Shearing (Sonication) C->D E Immunoprecipitation with anti-BRD4 Antibody D->E F Washing of Immune Complexes E->F G Elution & Reverse Cross-linking F->G H DNA Purification G->H I Library Preparation & Sequencing (ChIP-seq) H->I J Bioinformatic Analysis I->J cluster_0 Data Analysis Logic Input ChIP-seq Data (Vehicle vs. I-BET762) PeakCalling Peak Calling Input->PeakCalling DifferentialBinding Differential Binding Analysis PeakCalling->DifferentialBinding Compare peaks Annotation Peak Annotation DifferentialBinding->Annotation Identify genes near differentially bound peaks PathwayAnalysis Pathway Analysis Annotation->PathwayAnalysis Output Identification of I-BET762 Target Genes and Pathways PathwayAnalysis->Output

References

Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Extensive literature searches did not yield any studies detailing the direct dosing and administration of (R)-I-BET762 carboxylic acid in animal models. This compound is primarily described as a metabolite of its parent drug, I-BET762 (also known as Molibresib or GSK525762A), and is utilized as a warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs).

The following application notes and protocols are therefore based on the comprehensive preclinical data available for the parent compound, I-BET762 (Molibresib) . This information serves as a critical reference for understanding the in vivo behavior of this important BET inhibitor and provides a foundation for studies involving its derivatives.

I-BET762 (Molibresib) Overview

I-BET762 is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By binding to the acetyl-lysine recognition pockets of BET bromodomains, I-BET762 disrupts chromatin complexes and modulates the transcription of key genes involved in cell proliferation, inflammation, and oncogenesis, including the MYC oncogene.[1] Its efficacy has been demonstrated in various preclinical models of cancer and inflammation.[2][3]

Quantitative Data Summary of I-BET762 Administration in Animal Studies

The following table summarizes the dosing and administration of I-BET762 in various published animal studies.

Animal ModelCancer/Disease TypeRoute of AdministrationDosageDosing Frequency & DurationKey Findings
Mice (MMTV-PyMT)Breast CancerOral Gavage60 mg/kgDaily for 1 weekAltered immune cell populations in the spleen.[2]
Mice (MMTV-PyMT)Breast CancerMedicated Diet60 mg/kg in dietFrom 4 to 13 weeks of ageSignificantly delayed initial tumor development.[2]
Mice (A/J)Lung Cancer (Vinyl carbamate-induced)Medicated Diet40, 60, and 120 mg/kg in dietFor 16 weeksDose-dependent reduction in tumor number, size, and burden.[2]
Mice (KC and KPC)Pancreatic CancerMedicated Diet60 mg/kg in dietFor 8-9 weeksReduced pancreas weight and levels of HO-1 protein.[3]
Mice (SCID)Prostate Cancer (LuCaP 35CR Xenograft)Oral Gavage8 and 25 mg/kgDaily for 36 daysDose-dependent tumor growth inhibition.[4]
Mice Endotoxic Shock (LPS-induced)Intravenous (i.v.)30 mg/kgSingle dose 1.5h post-LPSProtected mice from endotoxic shock.[5]
Mice SepsisIntravenous (i.v.)30 mg/kgTwice daily for 2 daysProtected mice against death caused by sepsis.[5]

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Breast Cancer Model

This protocol is adapted from studies using the MMTV-PyMT mouse model of breast cancer.[2]

  • Animal Model: Female MMTV-PyMT mice, 11 weeks old, without palpable tumors.

  • Compound Preparation:

    • Prepare a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).

    • Suspend I-BET762 powder in the vehicle to achieve a final concentration for a 60 mg/kg dose based on the average weight of the mice. The volume for oral gavage is typically 10 mL/kg.

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Administration Procedure:

    • Weigh each mouse daily to adjust the dosing volume accurately.

    • Administer the I-BET762 suspension or vehicle control once daily via oral gavage using a proper gauge gavage needle.

    • The treatment duration for short-term studies on immune modulation is typically one week.[2]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice according to IACUC approved protocols.

    • Harvest tissues of interest (e.g., spleen, mammary glands) for analysis by flow cytometry, Western blot, or immunohistochemistry to evaluate changes in immune cell populations and protein biomarkers.[2]

Protocol 2: Medicated Diet Administration in a Lung Cancer Prevention Model

This protocol is based on a chemoprevention study in A/J mice with vinyl carbamate-induced lung cancer.[2]

  • Animal Model: Eight-week-old female A/J mice.

  • Tumor Induction:

    • Induce lung tumors by a single intraperitoneal (i.p.) injection of vinyl carbamate (B1207046) (0.32 mg dissolved in saline).

  • Compound Preparation and Diet Formulation:

    • One week post-injection, randomize mice into control and treatment groups.

    • Prepare a powdered AIN-93G semi-synthetic diet.

    • Incorporate I-BET762 into the diet at the desired concentrations (e.g., 40, 60, or 120 mg/kg of diet). Ensure thorough and uniform mixing of the compound within the diet.

  • Administration Procedure:

    • Provide the medicated or control diet ad libitum for the duration of the study (e.g., 16 weeks).

    • Monitor food consumption and body weight regularly.

  • Endpoint Analysis:

    • At 16 weeks, euthanize the mice.

    • Inflate the lungs with PBS and fix the left lung in neutral buffered formalin for histopathological analysis to determine tumor number, size, and overall tumor burden.[2]

Protocol 3: Intravenous Administration in an Endotoxemia Model

This protocol is derived from studies investigating the anti-inflammatory effects of I-BET762.[5]

  • Animal Model: C57BL/6 mice or other appropriate strain.

  • Compound Preparation for Injection:

    • Prepare a stock solution of I-BET762 in a suitable solvent like DMSO.

    • For the working solution, dilute the stock in a vehicle appropriate for intravenous injection, such as a mixture of PEG300, Tween80, and sterile water or saline. A published formulation suggests adding a 50 µL of 85 mg/mL DMSO stock to 400 µL of PEG300, mixing, adding 50 µL of Tween80, mixing again, and finally adding 500 µL of ddH2O.[5] The final solution should be clear and prepared fresh.

  • Administration Procedure:

    • Induce endotoxic shock with an intraperitoneal injection of Lipopolysaccharide (LPS).

    • At a specified time point post-LPS injection (e.g., 1.5 hours), administer a single 30 mg/kg dose of I-BET762 intravenously via the tail vein.

    • Use appropriate restraint devices and techniques for intravenous injection in mice. Warming the tail can aid in vein dilation.

  • Endpoint Analysis:

    • Monitor mice for survival and clinical signs of endotoxemia.

    • Collect blood samples at various time points to measure levels of pro-inflammatory cytokines.

Visualizations

Signaling Pathway Diagram

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Drug Action Histone Acetylated Histones BET BET Proteins (BRD4) Histone->BET binds to PolII RNA Pol II Complex BET->PolII recruits Oncogenes Oncogenes (e.g., MYC) PolII->Oncogenes transcribes Transcription Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation IBET762 I-BET762 (Molibresib) IBET762->BET inhibits binding Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AnimalModel Select Animal Model (e.g., MMTV-PyMT Mice) TumorInduction Tumor Induction/ Establishment AnimalModel->TumorInduction Randomization Randomize into Groups (Vehicle vs. I-BET762) TumorInduction->Randomization Formulation Prepare I-BET762 Formulation (Oral Gavage or Medicated Diet) Randomization->Formulation Dosing Daily Administration Formulation->Dosing Monitoring Monitor Body Weight & Tumor Growth Dosing->Monitoring Euthanasia Euthanize Animals Monitoring->Euthanasia At Study Endpoint Harvest Harvest Tissues (Tumors, Spleen, etc.) Euthanasia->Harvest Analysis Perform Analysis (Histopathology, Flow Cytometry, Western Blot) Harvest->Analysis

References

Preparation of (R)-I-BET762 Carboxylic Acid Stock and Working Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock and working solutions of (R)-I-BET762 carboxylic acid, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1][2] Accurate preparation of this compound is critical for ensuring reproducible and reliable results in preclinical research. This guide includes information on solubility, recommended solvents, and step-by-step instructions for preparing various concentrations of stock solutions. Additionally, it outlines a protocol for creating working solutions suitable for in vitro cell-based assays and provides essential stability and storage information. A diagram of the I-BET762 signaling pathway is also included to provide context for its mechanism of action.

Introduction to this compound

This compound is the R-enantiomer of I-BET762 carboxylic acid and serves as a key chemical probe and a warhead ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of BET proteins.[1][2] As a potent inhibitor of BRD4, it functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing the interaction between BET proteins and acetylated histones. This disruption of chromatin binding leads to the downregulation of key oncogenes, most notably c-Myc, resulting in cell cycle arrest and apoptosis in various cancer models.[3][4] Given its role in epigenetic regulation, the precise and consistent preparation of this compound solutions is paramount for experimental success.

Solubility and Stability

The solubility and stability of this compound are critical factors for the preparation of accurate and effective solutions.

Solubility Data

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The recommended primary solvent for creating high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2] While comprehensive solubility data in all common laboratory solvents is not extensively published, general properties of carboxylic acids suggest potential, though limited, solubility in other organic solvents.[5][6][7]

Solvent Concentration Notes
DMSO ≥ 100 mg/mL (≥ 252.00 mM)Ultrasonic treatment may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][2]
Ethanol LimitedWhile not extensively documented for this specific compound, carboxylic acids can have some solubility in ethanol.[5] It is advisable to test solubility at the desired concentration empirically.
PBS (Phosphate-Buffered Saline) Very LowAs with many small molecule inhibitors, direct dissolution in aqueous buffers like PBS is not recommended due to low solubility.
Cell Culture Media Very LowDirect dissolution is not feasible. Working solutions should be prepared by diluting a high-concentration DMSO stock solution.

This table summarizes available data and general expectations. Empirical testing is recommended for specific applications.

Stability Information

Proper storage is crucial to maintain the integrity and activity of this compound solutions.

  • Solid Compound: When stored as a dry powder, the compound is stable for extended periods at -20°C or -80°C.

  • Stock Solutions (in DMSO): Aliquoted stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Working Solutions: Working solutions diluted in aqueous media (e.g., cell culture medium) are significantly less stable and should be prepared fresh for each experiment. The stability of BET inhibitors in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[8]

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol provides a method for preparing high-concentration stock solutions in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 396.83 g/mol ), weigh 3.97 mg.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mix: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.[1]

  • Aliquot: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Stock Solution Concentration Examples:

Desired Concentration Mass of Compound (for 1 mL) Volume of DMSO
1 mM 0.40 mg1 mL
10 mM 3.97 mg1 mL
50 mM 19.84 mg1 mL

Calculations can be performed using a molarity calculator.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of a DMSO stock solution into cell culture medium.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is best to perform serial dilutions.

    • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (to 100 µM) and then a further 1:10 dilution into the final volume of media.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium and mix gently by pipetting.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Immediate Use: Use the prepared working solutions immediately.

Dilution calculations can be performed using a standard C1V1 = C2V2 formula or an online calculator.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the binding of BET proteins, particularly BRD4, to acetylated histones on chromatin. This prevents the recruitment of the transcriptional machinery required for the expression of key oncogenes like c-Myc. The downregulation of c-Myc leads to cell cycle arrest and apoptosis.

I_BET762_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binding PTEFb P-TEFb BRD4->PTEFb Recruitment RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Activation cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation Cell_Cycle Cell Cycle Arrest cMyc_Protein->Cell_Cycle Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibition of IBET762 (R)-I-BET762 Carboxylic Acid IBET762->BRD4 Inhibition

References

Application Note: Quantification of (R)-I-BET762 Carboxylic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (R)-I-BET762 carboxylic acid, a potential metabolite of the BET bromodomain inhibitor I-BET762 (Molibresib, GSK525762), in human plasma. The protocol details a straightforward protein precipitation extraction procedure and utilizes a reverse-phase chromatographic separation coupled with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies of I-BET762.

Introduction

I-BET762 (Molibresib) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1]. These proteins are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, playing a critical role in the transcriptional regulation of key oncogenes such as MYC[2][3][4]. By disrupting the interaction between BET proteins and acetylated chromatin, I-BET762 effectively downregulates the expression of growth-promoting genes, showing therapeutic potential in various solid tumors and hematologic malignancies[2][5].

The metabolism of I-BET762 is primarily mediated by CYP3A4, leading to the formation of several metabolites[6]. While N-desethyl and ethyl-hydroxyl metabolites are reported as major active forms, the formation of carboxylic acid metabolites through hydrolysis of the acetamide (B32628) moiety is a plausible metabolic pathway for compounds with this functional group. The quantification of such metabolites is crucial for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides a detailed, proposed protocol for the extraction and quantification of this compound from human plasma, designed to offer high sensitivity, specificity, and throughput.

Signaling Pathway

I-BET762 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters and super-enhancers of target genes. A primary consequence of this inhibition is the transcriptional suppression of the MYC oncogene, which leads to decreased cell proliferation and induction of apoptosis in cancer cells.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones on Chromatin BET BET Proteins (BRD4) Histone->BET binds to TF Transcription Factors (e.g., MYC regulators) BET->TF recruits PolII RNA Polymerase II TF->PolII activates MYC_Gene MYC Oncogene PolII->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription IBET762 I-BET762 IBET762->BET inhibits binding MYC_mRNA_cyto MYC mRNA MYC_mRNA->MYC_mRNA_cyto Ribosome Ribosome MYC_mRNA_cyto->Ribosome translation MYC_Protein MYC Protein Proliferation Cell Proliferation MYC_Protein->Proliferation promotes Apoptosis Apoptosis MYC_Protein->Apoptosis inhibits Ribosome->MYC_Protein

Caption: I-BET762 inhibits BET proteins, suppressing MYC transcription.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (structure proposed)

  • I-BET762 internal standard (IS), e.g., ¹³C, ¹⁵N-labeled I-BET762

  • Human plasma (K₂EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q)

  • 96-well protein precipitation plates

Proposed Analyte Structure and Mass Spectrometry Parameters

The proposed structure for this compound results from the hydrolysis of the terminal acetamide group of the parent compound, I-BET762.

  • I-BET762 (Molibresib): C₂₂H₂₂ClN₅O₂

  • Molecular Weight: 423.9 g/mol [1]

  • Proposed this compound: C₂₀H₁₉ClN₄O₂

  • Proposed Molecular Weight: 394.8 g/mol

The mass spectrometer parameters should be optimized by infusing a standard solution of the analyte. The following are proposed MRM transitions for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound395.1155.110025
This compound (Confirming)395.1292.110015
I-BET762 (Internal Standard)428.2 (¹³C,¹⁵N₃-IS)357.210020
Note: Product ions and collision energies are hypothetical and require experimental optimization.
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis[7][8][9].

  • Label a 96-well collection plate.

  • To each well, add 50 µL of human plasma sample, calibrator, or quality control (QC) sample.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation[9].

  • Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, for concentrating the sample).

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Seal the plate and vortex briefly before placing it in the autosampler.

LC-MS/MS Analysis

Chromatographic separation is performed using a reverse-phase C18 column to retain the analytes and separate them from endogenous plasma components[10][11][12].

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Add Add Acetonitrile with Internal Standard (150 µL) Plasma->IS_Add Vortex Vortex (2 min) IS_Add->Vortex Centrifuge Centrifuge (4000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Reconstitute Reconstitute in Mobile Phase Supernatant->Reconstitute Inject Inject 5 µL onto Reverse-Phase Column Reconstitute->Inject Separate Gradient Elution Inject->Separate Detect Detect by ESI+ MRM Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

References

Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid as a Chemical Probe for BET Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-I-BET762 carboxylic acid is a high-affinity ligand for the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe, particularly focusing on its role as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BET proteins.

The parent compound, I-BET762 (also known as GSK525762A or Molibresib), is a potent, cell-permeable inhibitor of BET bromodomains, including BRD2, BRD3, and BRD4.[1][2][3][4][5] These proteins play a crucial role in regulating gene transcription by recognizing acetylated lysine (B10760008) residues on histones and other proteins.[6] Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammation.[5][7] this compound is the (R)-enantiomer of I-BET762 carboxylic acid and serves as a critical chemical tool for targeted protein degradation strategies.[8] The carboxylic acid moiety provides a convenient attachment point for a linker connected to an E3 ligase ligand, forming a PROTAC.[9][10][11][12]

Data Presentation

The following tables summarize the quantitative data for the parent compound, I-BET762, which provides a strong indication of the binding characteristics of this compound.

Table 1: Binding Affinity and Potency of I-BET762 against BET Bromodomains

TargetAssay TypeValueReference
BRD2 (1-473)Isothermal Titration Calorimetry (ITC)Kd = 61.3 nM[1]
BRD3 (1-434)Isothermal Titration Calorimetry (ITC)Kd = 50.5 nM[1]
BRD4 (1-477)Isothermal Titration Calorimetry (ITC)Kd = 55.2 nM[1]
BRD2Competition AssayIC50 = 32.5 nM[1]
BRD3Competition AssayIC50 = 42.4 nM[1]
BRD4Competition AssayIC50 = 36.1 nM[1]
BRD4Biochemical AssaypIC50 = 5.1[9]

Table 2: Selectivity Profile of I-BET762

Bromodomain-Containing ProteinAffinityReference
ATAD2Little to no affinity[1]
BAZ2BLittle to no affinity[1]
CREBBPLittle to no affinity[1]
PCAFLittle to no affinity[1]
SP140Little to no affinity[1]

Signaling Pathways and Experimental Workflows

BET Bromodomain Signaling Pathway

BET proteins, particularly BRD4, are critical for the transcription of key oncogenes such as c-Myc. BRD4 recruits the positive transcription elongation factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of c-Myc expression and subsequent cell cycle arrest.[13][14][15][16][17]

BET_Signaling_Pathway cluster_nucleus Nucleus Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates cMyc c-Myc Transcription RNAPII->cMyc CellCycle Cell Cycle Progression cMyc->CellCycle Probe (R)-I-BET762 Carboxylic Acid Probe->BRD4 inhibits binding

BET protein signaling pathway and point of inhibition.
Experimental Workflow for PROTAC Synthesis

This compound serves as the warhead for generating BET-targeting PROTACs. The carboxylic acid group is activated for amide bond formation with a linker that is subsequently attached to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a ligand for VHL).

PROTAC_Synthesis_Workflow Warhead (R)-I-BET762 Carboxylic Acid Activation Carboxylic Acid Activation (e.g., HATU, EDC) Warhead->Activation Intermediate Warhead-Linker Intermediate Activation->Intermediate Amide Coupling Linker Linker with Amine Terminus Linker->Intermediate PROTAC BET PROTAC Intermediate->PROTAC Conjugation E3_Ligand E3 Ligase Ligand with Reactive Group E3_Ligand->PROTAC

General workflow for synthesizing a BET-targeting PROTAC.

Experimental Protocols

Protocol 1: Biochemical BRD4 Inhibition Assay (AlphaScreen)

This protocol is adapted from established methods to measure the direct binding of an inhibitor to the BRD4 bromodomain.[14][18][19][20][21]

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. A biotinylated histone H4 peptide binds to streptavidin-coated donor beads, and a GST-tagged BRD4 protein binds to glutathione-coated acceptor beads. When the peptide and protein interact, the beads are brought into proximity, generating a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.

Materials:

  • Purified GST-tagged BRD4 (e.g., BD1) protein

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • This compound (or parent I-BET762)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture: In a 384-well plate, add the following in order:

    • 5 µL of diluted test compound or vehicle (DMSO) control.

    • 5 µL of a solution containing the biotinylated histone peptide.

    • 5 µL of a solution containing the GST-tagged BRD4 protein.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Bead Addition:

    • Add 5 µL of Glutathione Acceptor beads to each well.

    • Add 5 µL of Streptavidin-Donor beads to each well. (Perform this step in subdued light).

  • Final Incubation: Seal the plate and incubate at room temperature for 60-120 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no BRD4) controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol provides a method to quantify the engagement of this compound with BRD4 in living cells.[22][23]

Principle: The NanoBRET™ Target Engagement Assay measures compound binding to a target protein in intact cells. The assay uses a BRD4-NanoLuc® luciferase fusion protein (donor) and a cell-permeable fluorescent tracer that binds to BRD4 (acceptor). When the tracer binds to the BRD4-NanoLuc® fusion, BRET occurs. A test compound that also binds to BRD4 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Materials:

  • Cells expressing a BRD4-NanoLuc® fusion protein

  • NanoBRET™ tracer for BET bromodomains

  • Nano-Glo® Live Cell Substrate

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White 96-well or 384-well assay plates

Procedure:

  • Cell Plating: Seed the BRD4-NanoLuc® expressing cells into a white assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the tracer solution in Opti-MEM®.

    • Add the test compound dilutions and the tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously (e.g., 460nm for NanoLuc® and >600nm for the tracer).

Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.

Protocol 3: Cellular Assay for c-Myc Expression (Western Blot)

This protocol details the assessment of the downstream cellular effects of BET inhibition on the expression of the oncoprotein c-Myc.[24]

Principle: BET inhibitors are known to suppress the transcription of the MYC gene. This protocol uses Western blotting to measure the levels of c-Myc protein in cells treated with this compound.

Materials:

  • Cancer cell line known to be sensitive to BET inhibition (e.g., certain prostate or breast cancer cell lines).[7][24]

  • This compound

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 24-72 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and incubate with the primary antibody for the loading control, followed by the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

  • Quantify the band intensities for c-Myc and the loading control using densitometry software.

  • Normalize the c-Myc band intensity to the loading control for each sample.

  • Compare the normalized c-Myc levels in the treated samples to the vehicle control to determine the effect of the compound on c-Myc expression.

Conclusion

This compound is a valuable chemical probe for studying the biology of BET bromodomains. Its primary application is in the development of PROTACs for the targeted degradation of BET proteins, a promising therapeutic strategy. The protocols provided herein offer a framework for characterizing the binding, cellular engagement, and downstream effects of this compound and its derivatives. It is important to note that while the binding data for the parent compound I-BET762 is a strong indicator, direct characterization of the carboxylic acid derivative is recommended for specific applications.

References

Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-I-BET762 carboxylic acid, the R-enantiomer of a metabolite of the potent BET (Bromodomain and Extra-Terminal) family inhibitor I-BET762 (also known as Molibresib or GSK525762A), is a subject of growing interest in anti-inflammatory research. As a selective inhibitor of BRD4, it represents a valuable tool for investigating the epigenetic regulation of inflammatory gene expression. This document provides detailed application notes and experimental protocols for the use of this compound in studying its anti-inflammatory potential.

Mechanism of Action: Like its parent compound, this compound is believed to exert its anti-inflammatory effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby downregulating the expression of key pro-inflammatory genes, such as cytokines, chemokines, and other inflammatory mediators.

Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, I-BET762, to provide a comparative overview of their activity.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetAssaypIC50IC50 (nM)Cell TypeReference
This compoundBRD4Biochemical Assay5.1~794N/A[1]

Note: The IC50 value was calculated from the provided pIC50 value.

Table 2: In Vitro Anti-inflammatory Activity of I-BET762 (Parent Compound)

CompoundEffectIC50 (nM)Cell TypeStimulantReference
I-BET762Inhibition of IL-6 productionNot explicitly stated, but significant reduction observedPancreatic Cancer CellsNot specified[2]
I-BET762Inhibition of CCL2 productionNot explicitly stated, but significant reduction observedPancreatic Cancer CellsNot specified[2]
I-BET762Inhibition of GM-CSF productionNot explicitly stated, but significant reduction observedPancreatic Cancer CellsNot specified[2]
I-BET762Inhibition of Nitric Oxide productionNot explicitly stated, but significant reduction observedImmune and Pancreatic Cancer CellsNot specified[2]
I-BET762Inhibition of IL-6 and IL-8 productionNot explicitly stated, but significant reduction observedRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)TNF-α (10 ng/mL)[3]

Table 3: In Vivo Anti-inflammatory Activity of I-BET762 (Parent Compound)

CompoundAnimal ModelDosageEffectReference
I-BET762Taurolithocholic acid 3-sulphate disodium (B8443419) salt-induced acute pancreatitis in mice30 mg/kg (intraperitoneal)Significantly reduced serum amylase and lung myeloperoxidase (MPO) activity.[4]
I-BET762Fatty acid ethyl esters-induced acute pancreatitis in mice30 mg/kg (intraperitoneal)Significantly reduced serum amylase, pancreatic trypsin, and M2O activity.[4]
I-BET762LSL-KrasG12D/+; Pdx-1-Cre (KC) mice with caerulein-induced pancreatitis60 mg/kg (in diet)Significantly reduced pancreas weight and macrophage infiltration.[5]

Signaling Pathway

The primary mechanism of action for BET inhibitors involves the disruption of transcriptional activation of pro-inflammatory genes. The diagram below illustrates the proposed signaling pathway.

BET_Inhibition_Pathway Proposed Anti-inflammatory Signaling Pathway of BET Inhibitors Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR_TNFR TLR / TNFR Inflammatory_Stimuli->TLR_TNFR binds to NFkB_AP1 NF-κB / AP-1 Activation TLR_TNFR->NFkB_AP1 activates HATs Histone Acetyltransferases (HATs) NFkB_AP1->HATs recruits Histone_Acetylation Histone Acetylation (Ac) HATs->Histone_Acetylation catalyzes BET_Proteins BET Proteins (BRD4) Histone_Acetylation->BET_Proteins recruits Transcriptional_Machinery Transcriptional Machinery (e.g., RNA Pol II) BET_Proteins->Transcriptional_Machinery recruits R_I_BET762_COOH (R)-I-BET762 Carboxylic Acid R_I_BET762_COOH->BET_Proteins inhibits binding to acetylated histones Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, CCL2, etc.) Transcriptional_Machinery->Pro_inflammatory_Genes initiates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to

Caption: BET inhibitor anti-inflammatory pathway.

Experimental Protocols

Disclaimer: The following protocols are primarily based on studies using the parent compound, I-BET762. Researchers should optimize these protocols for this compound based on its specific properties, such as solubility and potency.

Protocol 1: In Vitro Macrophage Cytokine Release Assay

This protocol is for determining the effect of this compound on the production of pro-inflammatory cytokines by macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line (or primary bone marrow-derived macrophages)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • DMSO (vehicle control)

  • ELISA kits for murine TNF-α, IL-6, and CCL2

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and CCL2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

Macrophage_Assay_Workflow In Vitro Macrophage Cytokine Release Assay Workflow Seed_Cells Seed Macrophages (5x10^4 cells/well) Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with (R)-I-BET762 COOH or Vehicle (1 hr) Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (100 ng/mL, 6-24 hrs) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6, CCL2) by ELISA Collect_Supernatant->ELISA Analyze_Data Calculate IC50 ELISA->Analyze_Data

Caption: Macrophage cytokine release assay workflow.

Protocol 2: In Vivo Murine Model of Acute Pancreatitis

This protocol describes an in vivo model to assess the anti-inflammatory efficacy of this compound in acute pancreatitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Caerulein (B1668201)

  • Saline

  • Anesthesia

  • Blood collection tubes

  • Tissue homogenization buffer

  • Myeloperoxidase (MPO) assay kit

  • Amylase activity assay kit

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into three groups: Sham (saline treatment), Pancreatitis + Vehicle, and Pancreatitis + this compound.

  • Treatment: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle one hour before the induction of pancreatitis.

  • Induction of Pancreatitis: Induce acute pancreatitis by hourly intraperitoneal injections of caerulein (50 µg/kg) for 8-10 hours. The sham group receives saline injections.

  • Sample Collection: 24 hours after the first caerulein injection, euthanize the mice. Collect blood via cardiac puncture and harvest the pancreas and lungs.

  • Biochemical Analysis:

    • Measure serum amylase activity to assess pancreatic damage.

    • Homogenize pancreas and lung tissues and measure MPO activity as an indicator of neutrophil infiltration.

  • Histological Analysis: Fix a portion of the pancreas in 10% formalin for histological evaluation of edema, inflammation, and necrosis.

  • Data Analysis: Statistically compare the measured parameters between the different treatment groups.

Pancreatitis_Model_Workflow In Vivo Acute Pancreatitis Model Workflow Acclimatize Acclimatize Mice Grouping Group Allocation (Sham, Vehicle, Treatment) Acclimatize->Grouping Treatment_Admin Administer (R)-I-BET762 COOH or Vehicle (i.p.) Grouping->Treatment_Admin Induce_Pancreatitis Induce Pancreatitis (Caerulein i.p.) Treatment_Admin->Induce_Pancreatitis Euthanize Euthanize Mice (24h post-induction) Induce_Pancreatitis->Euthanize Sample_Collection Collect Blood, Pancreas, Lungs Euthanize->Sample_Collection Analysis Biochemical & Histological Analysis (Amylase, MPO) Sample_Collection->Analysis

Caption: Acute pancreatitis in vivo model workflow.

Conclusion

This compound is a promising research tool for investigating the role of BET proteins in inflammation. The provided application notes and adapted protocols offer a framework for researchers to explore its anti-inflammatory properties in various in vitro and in vivo models. Further studies are warranted to fully characterize the specific anti-inflammatory profile of this metabolite and its therapeutic potential.

References

Application Notes and Protocols for Treating Leukemia and Carcinoma Cell Lines with (R)-I-BET762 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

(R)-I-BET762 carboxylic acid, the R-enantiomer of I-BET762 carboxylic acid (also known as Molibresib carboxylic acid), is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, specifically BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription.[3][4] They recognize and bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[3][5] In many forms of cancer, including various leukemias and carcinomas, BET proteins are aberrantly recruited to drive the expression of key oncogenes, most notably MYC.[3][6]

This compound and its parent compound, I-BET762 (Molibresib, GSK525762A), function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains.[7][8] This prevents their interaction with chromatin, leading to the transcriptional repression of BET target genes.[3] The subsequent downregulation of oncoproteins like MYC results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in susceptible cancer cell lines.[3][6][9] These application notes provide an overview of the cellular effects of this compound and detailed protocols for its use in treating leukemia and carcinoma cell lines.

Data Presentation

The following tables summarize the quantitative data on the effects of the parent compound I-BET762 on various cancer cell lines, which is expected to be comparable to the effects of this compound.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by I-BET762

Cell LineCancer TypeAssay DurationIC50 / gIC50Reference
LNCaPProstate Cancer6 days25 nM - 150 nM (gIC50)[3]
VCaPProstate Cancer6 days25 nM - 150 nM (gIC50)[3]
NCI-H660Prostate Cancer6 days> 1 µM (less sensitive)[3]
PC3Prostate Cancer6 days> 1 µM (less sensitive)[3]
MDA-MB-231Breast Cancer (Triple Negative)Not Specified0.46 ± 0.4 µM (IC50)[6]
Aspc-1Pancreatic CancerNot Specified231 nM (IC50)[10]
CAPAN-1Pancreatic CancerNot Specified990 nM (IC50)[10]
PANC-1Pancreatic CancerNot Specified2550 nM (IC50)[10]
Osteosarcoma Cell Lines (Primary & Established)Osteosarcoma72 hoursNanomolar range (IC50)[9]
Myeloma Cell LinesMultiple MyelomaNot SpecifiedPotent Inhibition
Leukemia Cell Lines (HL-60, MV4-11)Acute Myeloid LeukemiaNot SpecifiedPotent Inhibition[10]

Table 2: Cellular Effects of I-BET762 on Cancer Cell Lines

Cell LineCancer TypeEffectObservationsReference
LNCaPProstate CancerG1 Cell Cycle ArrestSignificant increase in G1 population after 3 days of treatment.[3][11]
VCaPProstate CancerApoptosis InductionCleavage of PARP observed after 3 days of treatment.[3]
LNCaP, VCaPProstate CancerMYC DownregulationPotent, dose-dependent reduction in c-Myc protein expression.[3][5]
MDA-MB-231Breast CancerMYC & Cyclin D1 DownregulationDecreased expression of c-Myc and Cyclin D1.[6]
A549, VC-1Lung CancerMYC & Cyclin D1 DownregulationDecreased expression of c-Myc and Cyclin D1.[6]
Osteosarcoma Cell LinesOsteosarcomaApoptosis InductionAntiproliferative activity driven by apoptosis, not cell cycle arrest.[9]
Lymphoma Cell LinesB-cell LymphomaApoptosis InductionRequires loss of mitochondrial function; independent of p53.[12]

Mandatory Visualizations

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound Histone Histone Tail Ac Ac Histone->Ac Acetylation BET BET Protein (BRD4) BET->Ac 'Reads' Acetyl Mark PolII RNA Pol II Complex BET->PolII Recruits & Activates Oncogene Oncogene Transcription (e.g., MYC) PolII->Oncogene Initiates PolII->Oncogene Block_Transcription Transcription Repressed PolII->Block_Transcription Proliferation Cell Proliferation & Survival Oncogene->Proliferation Oncogene->Proliferation Block_Proliferation Growth Arrest & Apoptosis Proliferation->Block_Proliferation IBET (R)-I-BET762 Carboxylic Acid IBET->BET Competitively Binds IBET->Inhibition_Point Blocks Interaction Inhibition_Point->PolII Prevents Recruitment

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays 2. Cellular & Molecular Assays cluster_analysis 3. Data Analysis & Interpretation Start Start: Cancer Cell Line Culture (Leukemia or Carcinoma) Treatment 1. Treat Cells with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->CellCycle WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 Apoptotic_Pop Quantify Apoptotic vs. Necrotic vs. Live Cells Apoptosis->Apoptotic_Pop Cycle_Dist Analyze Cell Cycle Distribution (G1, S, G2/M) CellCycle->Cycle_Dist Protein_Levels Quantify Target Protein Levels (e.g., MYC, PARP, Cyclin D1) WesternBlot->Protein_Levels Conclusion Conclusion: Evaluate Therapeutic Potential IC50->Conclusion Apoptotic_Pop->Conclusion Cycle_Dist->Conclusion Protein_Levels->Conclusion MYC_Signaling_Pathway BET BET Proteins (BRD4) MYC_Gene MYC Gene Locus (Super-Enhancer) BET->MYC_Gene Activates Transcription IBET (R)-I-BET762 Carboxylic Acid IBET->BET MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclins, CDKs) MYC_Protein->Cell_Cycle_Genes Upregulates G1_S_Transition G1/S Phase Transition Cell_Cycle_Genes->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation

References

Troubleshooting & Optimization

Optimizing concentration of (R)-I-BET762 carboxylic acid for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (R)-I-BET762 carboxylic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: (R)-I-BET762 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[1] It functions by binding to the acetyl-lysine recognition pockets of these bromodomains, thereby preventing their interaction with acetylated histones on chromatin. This disruption of chromatin binding leads to the downregulation of key oncogenes, such as c-Myc, and the inhibition of inflammatory pathways like NF-κB.[2][3]

Q2: What is a typical starting concentration range for (R)-I-BET762 in cell-based assays?

A2: A typical starting concentration range for (R)-I-BET762 in cell-based assays, such as proliferation or viability assays, is between 10 nM and 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. For sensitive cell lines, growth IC50 values can range from 25 nM to 150 nM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How does (R)-I-BET762 induce cell death?

A3: (R)-I-BET762 primarily induces apoptosis.[1] Mechanistic studies have shown that this process is mediated through the mitochondrial pathway of apoptosis and is independent of p53 status in several cancer models. The induction of apoptosis is often associated with the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases, such as cleaved caspase-3.

Q4: How does (R)-I-BET762 affect the NF-κB pathway?

A4: (R)-I-BET762 has been shown to inhibit the NF-κB signaling pathway. Mechanistically, BET inhibitors can disrupt the interaction between BRD4 and the p65 subunit of NF-κB, which is crucial for the transcriptional activation of NF-κB target genes involved in inflammation.[4] This leads to a reduction in the expression of pro-inflammatory cytokines.

Data Presentation

Table 1: Reported IC50 Values of I-BET762 in Various Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 (nM)Reference
LNCaPProstate Cancer6 days25 - 150[2]
VCaPProstate Cancer6 days25 - 150[2]
Pancreatic Cancer Cell Lines (unspecified)Pancreatic CancerNot specified~231 - 2550[3]
Osteosarcoma Cell Lines (various)Osteosarcoma72 hoursIn the nanomolar range[1]
MDA-MB-231Breast CancerNot specified~460[5]

Table 2: Recommended Concentration Ranges for Different Cell-Based Assays

Assay TypeRecommended Concentration RangeKey Readouts
Cell Proliferation/Viability10 nM - 10 µMIC50, Cell Count, Metabolic Activity (e.g., MTT, CellTiter-Glo)
Apoptosis100 nM - 5 µMAnnexin V/PI staining, Cleaved Caspase-3 levels, PARP cleavage
Cytokine Inhibition (e.g., IL-6, TNF-α)100 nM - 2 µMCytokine levels in supernatant (ELISA, CBA)
Western Blotting (for target modulation)100 nM - 1 µMLevels of c-Myc, p-ERK, cleaved caspase-3

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

  • Question: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?

  • Answer: this compound, like many small molecules, can have limited aqueous solubility. Here are some steps to troubleshoot this issue:

    • Prepare a high-concentration stock solution in DMSO: this compound is soluble in DMSO at concentrations up to at least 7.14 mg/mL.[]

    • Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your media, perform an intermediate dilution in serum-free media or PBS before adding it to your final culture medium.

    • Ensure proper mixing: When adding the compound to the media, vortex or gently pipette up and down to ensure it is evenly dispersed.

    • Warm the media: Using pre-warmed media (37°C) can sometimes improve solubility.

    • Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%).

Issue 2: High Variability Between Replicates or Inconsistent Results

  • Question: My dose-response curves for (R)-I-BET762 are not consistent between experiments. What could be the cause?

  • Answer: Inconsistent results can arise from several factors:

    • Cell passage number: Use cells with a consistent and low passage number, as cellular characteristics and drug sensitivity can change over time in culture.

    • Cell seeding density: Ensure that cells are seeded evenly and at a consistent density across all wells. Inconsistent cell numbers will lead to variability in the final readout.

    • Compound stability: Prepare fresh dilutions of (R)-I-BET762 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

    • Incubation time: Use a consistent incubation time for all experiments, as the effects of the compound can be time-dependent.

    • Assay technique: Ensure consistent pipetting and washing steps throughout the assay.

Issue 3: No Observable Effect or Lack of a Clear Dose-Response

  • Question: I am not seeing the expected decrease in cell viability or a clear dose-response curve with (R)-I-BET762. What should I investigate?

  • Answer: If you are not observing the expected effect, consider the following:

    • Cell line sensitivity: Not all cell lines are equally sensitive to BET inhibitors. Your cell line may be inherently resistant. Consider testing a positive control cell line known to be sensitive to I-BET762.

    • Concentration range: You may need to test a broader or higher concentration range of the compound.

    • Assay endpoint: The chosen assay may not be optimal for detecting the effects of I-BET762 in your cell line. For example, some BET inhibitors can cause cell cycle arrest without inducing significant cell death in certain contexts.[7] Consider using an orthogonal assay, such as a direct cell count or a cytotoxicity assay, in addition to a metabolic assay.

    • Target engagement: Confirm that the compound is engaging its target by performing a Western blot to check for the downregulation of c-Myc, a known downstream target of BET inhibitors.

    • Compound integrity: Verify the purity and integrity of your this compound stock.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (R)-I-BET762 or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for c-Myc and Cleaved Caspase-3
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of (R)-I-BET762 (e.g., 0.5 µM and 1 µM) for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc (e.g., 1:1000 dilution) and cleaved caspase-3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Mandatory Visualizations

Caption: Mechanism of action of (R)-I-BET762 as a BET inhibitor.

Apoptosis_Pathway IBET762 (R)-I-BET762 BET_Proteins BET Proteins (BRD2/3/4) IBET762->BET_Proteins Inhibits cMyc_Bcl2 Downregulation of c-Myc and Bcl-2 BET_Proteins->cMyc_Bcl2 Leads to Mitochondrion Mitochondrion cMyc_Bcl2->Mitochondrion Induces Mitochondrial Permeability p53 p53-Independent cMyc_Bcl2->p53 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: p53-independent mitochondrial apoptosis pathway induced by (R)-I-BET762.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB Complex IkB->NFkB_complex Degradation & Release of NFkB_p65 NF-κB (p65) NFkB_p50 NF-κB (p50) BRD4 BRD4 NFkB_complex->BRD4 Translocates to Nucleus and interacts with Inflammatory_Genes Transcription of Inflammatory Genes BRD4->Inflammatory_Genes Promotes Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates IBET762 (R)-I-BET762 IBET762->BRD4 Inhibits interaction with acetylated p65 Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with (R)-I-BET762 (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate assay Perform Cell-Based Assay incubate->assay viability Viability Assay (e.g., MTT, CTG) assay->viability Proliferation apoptosis Apoptosis Assay (e.g., Annexin V) assay->apoptosis Cell Death western Western Blot (e.g., for c-Myc) assay->western Target Modulation cytokine Cytokine Assay (e.g., ELISA) assay->cytokine Inflammation analysis Data Analysis (e.g., IC50 Calculation) viability->analysis apoptosis->analysis western->analysis cytokine->analysis end End: Interpret Results analysis->end

References

Identifying and mitigating off-target effects of (R)-I-BET762 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-I-BET762 carboxylic acid, a ligand for PROTAC-mediated degradation of BET proteins. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the R-enantiomer of I-BET762 carboxylic acid and serves as a warhead for conjugating to a ligand for an E3 ubiquitin ligase to create a Proteolysis Targeting Chimera (PROTAC). The primary target of the I-BET762 moiety is the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, with a reported pIC50 of 5.1.[1][2][] It functions by occupying the acetyl-lysine binding pocket of the BET bromodomains.

Q2: What are the known on-target effects of I-BET762-based compounds?

A2: The primary on-target effect of I-BET762-based inhibitors is the disruption of BET protein binding to acetylated histones, leading to the downregulation of target gene transcription.[4][5] A key downstream effect is the potent suppression of the MYC oncogene.[6][7][8] This can result in cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[8]

Q3: What are the potential off-target effects of BET inhibitors like I-BET762?

A3: While designed to be selective, pan-BET inhibitors can exhibit off-target effects due to cross-reactivity with non-BET bromodomain-containing proteins.[9] Toxicity, such as thrombocytopenia, has been associated with the inhibition of multiple BET family members.[9] Off-target effects can also arise from the inhibitor interacting with other proteins, such as kinases, although this is less common with highly selective compounds.

Q4: How can I confirm that the observed phenotype in my experiment is an on-target effect?

A4: To confirm on-target activity, you can perform a rescue experiment by overexpressing a version of the target protein (e.g., BRD4) that is resistant to the inhibitor. If the observed phenotype is reversed, it strongly suggests an on-target effect.[10] Additionally, using a structurally unrelated BET inhibitor and observing the same phenotype can also support on-target activity.[10]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity at Low Concentrations

Possible Cause: Off-target effects on other essential cellular proteins or an unexpectedly high sensitivity of the cell line to BET protein inhibition.

Troubleshooting Steps:

  • Confirm On-Target Potency:

    • Perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for target engagement (e.g., by measuring the displacement of a fluorescent tracer in a NanoBRET assay). A significant discrepancy may suggest off-target toxicity.

  • Assess Off-Target Binding:

    • Conduct a broad-panel kinase screen to identify potential off-target kinase interactions.

    • Utilize proteomics-based methods like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify unintended binding partners.

  • Rescue Experiment:

    • Transfect cells with a vector expressing an inhibitor-resistant mutant of BRD4. If the toxicity is rescued, the effect is likely on-target.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Possible Cause: Poor cell permeability of the compound, rapid metabolism of the compound in cells, or efflux by cellular transporters.

Troubleshooting Steps:

  • Verify Cellular Target Engagement:

    • Use a cellular target engagement assay like NanoBRET or CETSA to confirm that the compound is reaching and binding to BRD4 inside the cell.[11][12][13]

  • Assess Compound Stability:

    • Perform a time-course experiment to evaluate the stability of the compound in your cell culture medium and within the cells.

  • Use Efflux Pump Inhibitors:

    • Co-incubate your cells with known inhibitors of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this potentiates the effect of your compound.

Issue 3: Inconsistent Downregulation of c-Myc Expression

Possible Cause: Variability in cell culture conditions, incorrect timing of sample collection, or issues with the Western blot protocol.

Troubleshooting Steps:

  • Optimize Treatment Conditions:

    • Ensure consistent cell density at the time of treatment.

    • Perform a time-course experiment (e.g., 4, 8, and 24 hours) to determine the optimal time point for observing c-Myc downregulation.[7]

  • Refine Western Blot Protocol:

    • Use a validated antibody for c-Myc.

    • Include a positive control (e.g., a cell line known to have high c-Myc expression) and a negative control.

    • Ensure complete protein transfer and use a sensitive detection reagent.

  • Confirm with an Orthogonal Method:

    • Use RT-qPCR to measure MYC mRNA levels to determine if the downregulation is occurring at the transcriptional level.

Quantitative Data Summary

While a comprehensive off-target profile for this compound is not publicly available, the following table provides an example of how to present such data. Researchers are encouraged to perform their own selectivity profiling.

Table 1: Illustrative Off-Target Binding Profile of a BET Inhibitor

Target ClassSpecific TargetBinding Affinity (Kd, nM)% Inhibition at 1 µM
On-Target BRD4 (BD1) 50 95%
BRD4 (BD2) 75 92%
BRD2 (BD1) 120 85%
BRD3 (BD1) 150 80%
Off-Target Kinase A>10,000<10%
Kinase B8,50015%
Non-BET Bromodomain X>10,000<5%
GPCR Y>10,000<2%

Key Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to BRD4 in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-BRD4 fusion protein

  • NanoBRET™ tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding surface 96-well plates

Methodology:

  • Cell Transfection: Transiently transfect HEK293 cells with the NanoLuc®-BRD4 fusion vector.

  • Cell Seeding: Plate the transfected cells in the 96-well plates and incubate for 18-24 hours.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and serial dilutions of this compound to the cells.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Detection: Measure luminescence at 450 nm and 610 nm using a plate reader. The BRET ratio is calculated as the emission at 610 nm divided by the emission at 450 nm. A decrease in the BRET ratio indicates displacement of the tracer by the compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cells of interest

  • This compound

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA)

  • Equipment for Western blotting

Methodology:

  • Cell Treatment: Treat cells with this compound or vehicle control and incubate.

  • Heat Challenge: Heat the cell suspensions in PCR tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble BRD4 by Western blotting. Increased thermal stability in the presence of the compound indicates target engagement.

Protocol 3: AlphaScreen™ Assay for In Vitro Binding

This is a bead-based proximity assay to measure the in vitro binding of the compound to the target protein.

Materials:

  • Purified, GST-tagged BRD4 bromodomain 1 (BD1)

  • Biotinylated histone peptide substrate

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • This compound

  • Assay buffer

  • 384-well AlphaScreen plate

Methodology:

  • Reaction Setup: In a 384-well plate, combine the GST-tagged BRD4 BD1, biotinylated histone peptide, and serial dilutions of this compound. Incubate for 30 minutes.

  • Bead Addition: Add the Acceptor beads and incubate for 30-60 minutes. Then, add the Donor beads and incubate for another 30-60 minutes in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of the protein-peptide interaction by the compound.

Visualizations

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Histone Histone Tail Ac Acetylated Lysine (Ac) Histone->Ac BRD4 BRD4 Ac->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates MYC MYC Gene PolII->MYC Transcribes DNA DNA Transcription Transcription MYC->Transcription IBET762 (R)-I-BET762 carboxylic acid IBET762->BRD4 Block Blocks Binding

Caption: On-target signaling pathway of BET inhibitors.

Off_Target_Workflow cluster_identification Off-Target Identification cluster_validation Validation cluster_mitigation Mitigation Phenotype Observe Unexpected Phenotype (e.g., Toxicity) Biochemical Biochemical Screens (e.g., Kinase Panel) Phenotype->Biochemical Proteomics Cell-Based Proteomics (e.g., CETSA-MS) Phenotype->Proteomics Data Analyze Data for Potential Off-Targets Biochemical->Data Proteomics->Data Validate Validate Hits with Orthogonal Assays (e.g., NanoBRET) Data->Validate Rescue Perform Rescue Experiments Validate->Rescue Dose Lower Compound Concentration Rescue->Dose Analog Use Structurally Different Inhibitor Rescue->Analog Modify Modify Compound Structure (SAR) Rescue->Modify Mitigation_Decision_Tree Start Unexpected Phenotype Observed OnTarget Is the effect on-target? Start->OnTarget Yes Yes OnTarget->Yes   No No OnTarget->No   Optimize Optimize Dose and Confirm with Rescue Yes->Optimize OffTarget Identify Off-Target No->OffTarget Mitigate Mitigate Off-Target Effect OffTarget->Mitigate

References

Preventing degradation of (R)-I-BET762 carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-I-BET762 carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under specific temperature-controlled conditions. The recommended storage durations are summarized in the table below.

Storage TemperatureRecommended Maximum Storage Period
-20°C3 years
4°C2 years

Q2: How should I store solutions of this compound?

A2: Solutions of this compound, typically in DMSO, are less stable than the solid form and require colder storage temperatures to minimize degradation.[1] It is advisable to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.

Storage TemperatureRecommended Maximum Storage Period
-80°C6 months
-20°C1 month

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar structures, such as benzodiazepines and triazolobenzodiazepines, are susceptible to hydrolysis and oxidation. Hydrolysis may lead to the opening of the diazepine (B8756704) ring, while oxidation can also result in the formation of various degradation products.

Q4: Are there any visible signs of degradation I should look for?

A4: Visual inspection can sometimes indicate degradation. Look for changes in the physical appearance of the solid compound, such as a change in color from off-white/light yellow to a darker shade, or clumping of the powder which could indicate moisture absorption. For solutions, the appearance of precipitates or a change in color can be indicative of degradation or insolubility.

Q5: How can I check the purity of my stored this compound?

A5: The purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These methods can separate the parent compound from any potential degradation products.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues related to the stability of this compound.

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the solid compound and any prepared solutions have been stored at the recommended temperatures.

    • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes.

    • Prepare fresh working solutions from a new stock aliquot for each experiment.

    • Check the purity of the stock solution using HPLC or UPLC-MS.

Issue 2: Reduced potency of the compound over time.

  • Possible Cause: Gradual degradation of the compound.

  • Troubleshooting Steps:

    • Review your storage procedures and ensure they align with the recommendations.

    • If possible, perform a quantitative analysis (e.g., HPLC with a calibration curve) to determine the exact concentration of the active compound in your stock solution.

    • Consider purchasing a new batch of the compound if significant degradation is suspected and confirmed by analytical methods.

Issue 3: Appearance of unexpected peaks in analytical chromatograms.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • If using HPLC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to tentatively identify potential degradation products.

    • Review the literature for known degradation products of similar compounds (e.g., benzodiazepines) to see if the observed masses correspond to expected structures from hydrolysis or oxidation.

    • To confirm the source of the impurity, consider performing a forced degradation study on a small sample of the compound to see if the same unexpected peaks are generated under stress conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours, then dissolve in the initial solvent.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method like HPLC or UPLC-MS.

Protocol 2: Generic Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with a gradient of 10% B to 90% B over 20 minutes. This can be optimized based on the separation of the parent compound and any observed degradation peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway R-I-BET762_carboxylic_acid (R)-I-BET762 Carboxylic Acid Hydrolysis Hydrolysis (e.g., moisture, acidic/basic pH) R-I-BET762_carboxylic_acid->Hydrolysis Oxidation Oxidation (e.g., air, peroxides) R-I-BET762_carboxylic_acid->Oxidation Ring_Opened_Product Ring-Opened Degradant Hydrolysis->Ring_Opened_Product Oxidized_Product Oxidized Degradant Oxidation->Oxidized_Product

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis & Troubleshooting Solid Solid Compound (-20°C or 4°C) Solution Stock Solution (-80°C or -20°C) Solid->Solution Prep Prepare Working Solution (Freshly made) Solution->Prep Assay Perform Assay Prep->Assay HPLC Purity Check (HPLC/UPLC-MS) Assay->HPLC Troubleshoot Troubleshoot Inconsistent Results HPLC->Troubleshoot Troubleshoot->Solid Review Storage

Caption: Recommended workflow for handling this compound.

troubleshooting_logic Start Inconsistent Results? Check_Storage Verify Storage Conditions (Temp, Duration) Start->Check_Storage Check_Handling Review Solution Prep (Freshness, Aliquoting) Check_Storage->Check_Handling Purity_Test Perform Purity Analysis (HPLC/UPLC-MS) Check_Handling->Purity_Test Degradation_Confirmed Degradation Confirmed? Purity_Test->Degradation_Confirmed New_Aliquot Use New Aliquot/ Prepare Fresh Stock Degradation_Confirmed->New_Aliquot Yes Optimize_Assay Optimize Assay Parameters Degradation_Confirmed->Optimize_Assay No Order_New Order New Compound New_Aliquot->Order_New If problem persists

Caption: Troubleshooting logic for inconsistent experimental results.

References

Addressing experimental variability with (R)-I-BET762 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with (R)-I-BET762 carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.

I. Compound Information and Handling

This compound is the R-enantiomer of I-BET762 carboxylic acid and is primarily utilized as a warhead for proteolysis-targeting chimeras (PROTACs) that target Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[1] It functions as a BRD4 inhibitor with a reported pIC50 of 5.1.[1]

Table 1: Physicochemical and Storage Information
PropertyValueSource
Synonyms (R)-Molibresib carboxylic acid, (R)-GSK525762A carboxylic acid, (R)-PROTAC BRD4-binding moiety 2[1]
Molecular Formula C₂₀H₁₇ClN₄O₃[]
Molecular Weight 396.83 g/mol []
BRD4 pIC50 5.1[1]
Solubility Soluble in DMSO (e.g., 7.14 mg/mL with sonication for the racemic mixture)[]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1][]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: Its primary role is as a "warhead" or target-binding ligand in the design of PROTACs.[1] The carboxylic acid group serves as a convenient attachment point for a linker, which is then connected to an E3 ligase ligand to form the bifunctional PROTAC molecule.

Q2: Can this compound be used as a standalone BET inhibitor in cell-based assays?

A2: While it possesses inhibitory activity against BRD4, its utility as a standalone inhibitor in cellular assays may be limited by its physicochemical properties, particularly cell permeability, which can be a challenge for carboxylic acids. Its primary and most effective use is in the construction of cell-permeable PROTACs.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in anhydrous DMSO.[] For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] When preparing for an experiment, allow the aliquot to thaw completely and bring to room temperature before opening to prevent condensation.

Q4: What are the key considerations when designing a PROTAC using this warhead?

A4: The nature of the linker and the attachment point to the carboxylic acid are critical. The length, rigidity, and composition of the linker can significantly impact the formation and stability of the ternary complex (BRD4-(R)-I-BET762-PROTAC-E3 ligase), which is essential for target degradation. Careful consideration of the linker can also influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.

III. Troubleshooting Experimental Variability

Experimental variability can arise from multiple sources, including compound handling, assay conditions, and cellular context. The following sections provide guidance on common issues.

A. Solubility and Compound Stability

Issue 1: Precipitation of the compound in aqueous buffers or cell culture media.

  • Potential Cause: this compound has limited aqueous solubility. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts, but this can lead to precipitation.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your cell line that maintains compound solubility.

    • Use a Formulation Strategy: For in vivo or challenging in vitro experiments, consider formulating the compound. While specific formulations for this carboxylic acid are not widely published, general strategies for poorly soluble compounds can be adapted.[3][4]

    • Sonication: Gentle sonication can aid in the dissolution of the compound in the final assay medium, but be cautious of potential degradation with excessive sonication.

Issue 2: Inconsistent results that may be due to compound degradation.

  • Potential Cause: Improper storage or handling can lead to degradation. The carboxylic acid moiety may also be susceptible to metabolic modification within cells.

  • Troubleshooting Steps:

    • Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.

    • Quality Control: Periodically check the purity of your stock solution using techniques like HPLC-MS.

    • Storage Conditions: Strictly adhere to the recommended storage conditions (-80°C for long-term storage in solvent).[1]

B. Variability in Cellular Assays

Issue 3: High variability in cell viability or target degradation assays.

  • Potential Cause: Inconsistent cell health, passage number, or seeding density can significantly impact results. The "hook effect" is a common issue in PROTAC experiments where high concentrations lead to the formation of binary complexes instead of the productive ternary complex, resulting in reduced degradation.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding and health.

    • Optimize Compound Concentration: Perform a full dose-response curve to identify the optimal concentration range for target degradation and to characterize the hook effect.

    • Use Inactive Controls: Synthesize or obtain an inactive control for your PROTAC. This could involve a version with a methylated E3 ligase ligand (to prevent binding to the ligase) or a warhead with a modification that ablates BRD4 binding. This helps to confirm that the observed effects are due to the intended PROTAC mechanism.

Issue 4: Poor or no cellular activity of a PROTAC synthesized with this compound.

  • Potential Cause: The final PROTAC may have poor cell permeability. The linker design may not be optimal for the formation of a stable ternary complex.

  • Troubleshooting Steps:

    • Assess Cell Permeability: If possible, use analytical methods like LC-MS/MS to quantify the intracellular concentration of the PROTAC.

    • Redesign the Linker: Systematically vary the linker length and composition. It has been shown that linker length can have a profound impact on the efficacy of BET-targeting PROTACs.[5]

    • Ternary Complex Modeling: Use computational modeling to predict the stability of the ternary complex with different linker designs.

IV. Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell lines and experimental conditions.

Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound-containing PROTAC or inhibitor in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Treatment: Remove the overnight culture medium and add the compound dilutions to the cells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for BRD4 Degradation
  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. After adherence, treat the cells with various concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH, β-actin, or Vinculin).

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate. Quantify the band intensities and normalize the BRD4 signal to the loading control.

V. Visualizations

Diagram 1: Simplified BET Signaling Pathway```dot

BET_Signaling

Caption: General workflow for evaluating PROTAC-mediated protein degradation.

Diagram 3: Troubleshooting Logic for PROTAC Experiments

Troubleshooting_PROTAC start No or Low Target Degradation check_assay Is the assay optimized? (Time, Dose, Hook Effect) start->check_assay check_permeability Is the PROTAC cell-permeable? check_ternary_complex Is the ternary complex stable? check_permeability->check_ternary_complex No solution_permeability Solution: - Redesign linker for better physicochemical properties. - Use permeabilization agents for mechanistic studies. check_permeability->solution_permeability Yes solution_ternary Solution: - Redesign linker (length, rigidity). - Consider alternative E3 ligase. - Use biophysical assays to confirm complex formation. check_ternary_complex->solution_ternary Yes check_assay->check_permeability No solution_assay Solution: - Perform detailed time-course and dose-response experiments. - Use inactive controls to confirm mechanism. check_assay->solution_assay Yes

Caption: Decision tree for troubleshooting lack of PROTAC activity.

References

Technical Support Center: Enhancing the Accuracy of (R)-I-BET762 Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of (R)-I-BET762 carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a primary metabolite of I-BET762 (also known as GSK525762 or molibresib), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. This data is vital for dose-response modeling and ensuring the safety and efficacy of I-BET762 in clinical trials.

Q2: What is the recommended analytical technique for quantifying this compound in biological samples?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the quantification of small molecule drugs and their metabolites, like this compound, in complex biological matrices such as plasma.[1][3] This method offers high sensitivity, selectivity, and specificity.

Q3: What are the main challenges in quantifying this compound?

A3: The primary challenges include:

  • Poor retention on reversed-phase columns: Carboxylic acids are often polar and may not be well-retained on standard C18 columns.[4]

  • Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Low ionization efficiency: Carboxylic acids can exhibit poor ionization in positive ion mode, often requiring negative ion mode or derivatization for enhanced sensitivity.

  • Analyte stability: The stability of the carboxylic acid metabolite in the biological matrix during sample collection, storage, and processing needs to be carefully evaluated.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not always mandatory, derivatization can significantly improve the chromatographic behavior and ionization efficiency of carboxylic acids.[4] Derivatization can decrease the polarity of the analyte, leading to better retention on reversed-phase columns and often enhances the signal intensity in the mass spectrometer. The decision to use derivatization should be based on the required sensitivity of the assay and the performance of the non-derivatized method.

Q5: How can I minimize matrix effects in my assay?

A5: To minimize matrix effects, consider the following strategies:

  • Effective sample preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but generally less clean method.[5]

  • Chromatographic separation: Optimize the LC method to separate the analyte from co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Matrix-matched calibration standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload. 4. Extra-column dead volume.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a carboxylic acid, a pH below its pKa is generally preferred. 2. Use a column with end-capping or a different stationary phase. Consider adding a small amount of a competing agent to the mobile phase. 3. Reduce the injection volume or the concentration of the sample. 4. Check and minimize the length and diameter of all tubing between the injector, column, and mass spectrometer.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization parameters. 2. Inefficient sample extraction and recovery. 3. Ion suppression due to matrix effects. 4. Analyte degradation.1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for the analyte. Evaluate both positive and negative ionization modes. 2. Optimize the sample preparation method to improve recovery. Test different SPE cartridges or LLE solvents. 3. Improve sample cleanup (see Q5 in FAQs). Ensure the analyte is chromatographically resolved from major interfering peaks. 4. Investigate analyte stability at different stages (bench-top, freeze-thaw, long-term storage). Add stabilizers if necessary.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Carryover from previous injections. 3. Unstable spray in the ion source. 4. Inconsistent integration of chromatographic peaks.1. Ensure consistent and precise execution of the sample preparation protocol. Automation can improve reproducibility. 2. Optimize the autosampler wash procedure. Use a wash solution that effectively solubilizes the analyte. 3. Check for clogs in the spray needle and ensure proper positioning. Optimize ion source parameters for a stable spray. 4. Review and optimize the peak integration parameters in the data processing software.
Inaccurate Results (Poor Accuracy) 1. Inappropriate calibration model. 2. Matrix effects affecting standards and samples differently. 3. Use of a non-suitable internal standard. 4. Instability of stock or working solutions.1. Evaluate different weighting factors for the calibration curve (e.g., 1/x, 1/x²). 2. Use matrix-matched calibrators or a stable isotope-labeled internal standard. 3. The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, use a structural analog with similar chromatographic and mass spectrometric behavior. 4. Regularly check the stability of stock and working solutions and prepare them fresh as needed.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of this compound in human plasma. This should be optimized and validated for your specific laboratory conditions and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of a precipitation solution (e.g., acetonitrile (B52724) containing a suitable internal standard).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex mix and centrifuge before injection.

2. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized.

Parameter Suggested Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Q1/Q3 Transitions To be determined by infusing a standard solution of this compound and its internal standard.
Collision Energy To be optimized for each transition.

Quantitative Data Summary

The following table provides a template for the quantitative parameters that should be determined during method validation.

Parameter This compound Internal Standard
Precursor Ion (Q1) m/z To be determinedTo be determined
Product Ion (Q3) m/z To be determinedTo be determined
Retention Time (min) To be determinedTo be determined
Linearity Range e.g., 1 - 1000 ng/mLN/A
Lower Limit of Quantification (LLOQ) e.g., 1 ng/mLN/A
Intra-day Precision (%CV) < 15%N/A
Inter-day Precision (%CV) < 15%N/A
Accuracy (% Bias) Within ±15%N/A
Recovery (%) > 80%> 80%

Visualizations

I-BET762 Signaling Pathway

I_BET762_Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET binds to TF Transcription Factors BET->TF RNA_Pol_II RNA Polymerase II TF->RNA_Pol_II recruits Transcription Transcription RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-Myc) Reduced_Proliferation Reduced Cell Proliferation Apoptosis Apoptosis Transcription->Oncogenes leads to expression of IBET762 I-BET762 IBET762->BET inhibits binding Troubleshooting_Workflow Start Inaccurate or Imprecise Results Check_System_Suitability Check System Suitability (Peak Shape, Retention Time, Signal Intensity) Start->Check_System_Suitability System_OK System OK? Check_System_Suitability->System_OK Troubleshoot_LCMS Troubleshoot LC-MS System (e.g., Check for leaks, clean ion source, recalibrate) System_OK->Troubleshoot_LCMS No Review_Sample_Prep Review Sample Preparation System_OK->Review_Sample_Prep Yes Troubleshoot_LCMS->Check_System_Suitability Sample_Prep_OK Sample Prep Consistent? Review_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Sample Preparation (e.g., different extraction method, check pipetting) Sample_Prep_OK->Optimize_Sample_Prep No Investigate_Matrix_Effects Investigate Matrix Effects Sample_Prep_OK->Investigate_Matrix_Effects Yes Optimize_Sample_Prep->Review_Sample_Prep Matrix_Effects_Present Significant Matrix Effects? Investigate_Matrix_Effects->Matrix_Effects_Present Implement_Mitigation Implement Mitigation Strategy (e.g., SIL-IS, matrix-matched standards, improved cleanup) Matrix_Effects_Present->Implement_Mitigation Yes Review_Data_Processing Review Data Processing (Integration, Calibration Curve) Matrix_Effects_Present->Review_Data_Processing No Implement_Mitigation->Review_Sample_Prep End Accurate & Precise Results Review_Data_Processing->End

References

Assessing and minimizing cytotoxicity of (R)-I-BET762 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and minimizing the cytotoxicity associated with (R)-I-BET762 carboxylic acid, a potent BET bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is the R-enantiomer of I-BET762 carboxylic acid, which serves as a warhead ligand for PROTACs targeting BET (Bromodomain and Extra-Terminal) proteins.[1][2] It functions as a BRD4 inhibitor with a pIC50 of 5.1.[1][2][] The parent compound, I-BET762, works by reversibly binding to the acetylated lysine (B10760008) recognition motifs of BET bromodomains, preventing their interaction with chromatin.[4] This disruption of downstream transcription, notably of key oncogenes like c-Myc, leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[4][5]

Q2: What are the common causes of unexpected cytotoxicity in cell culture experiments with this compound?

Unintended cytotoxicity can stem from several factors:

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can induce off-target effects and non-specific cell death.[6]

  • Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to cells at final concentrations exceeding 0.1-0.5%.[6][7]

  • Prolonged Exposure: Continuous and extended exposure can disrupt essential cellular processes, leading to cumulative toxicity.[6]

  • Compound Instability: Although I-BET762 was optimized for stability, improper storage or handling, such as repeated freeze-thaw cycles or exposure to acidic aqueous solutions, could potentially lead to degradation and altered activity.[6][8]

  • Metabolite Toxicity: Cellular metabolism of the compound could produce byproducts with their own cytotoxic effects.[6]

Q3: How can I determine the optimal, non-toxic concentration for my experiments?

The ideal concentration should be determined empirically for each cell line. A dose-response experiment is crucial.

  • Perform a Dose-Response Curve: Test a wide range of concentrations, typically in a logarithmic series (e.g., 0.01 µM to 100 µM), to determine the IC50 value for your specific cell line.[6][7]

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to measure the cytotoxic effects across the concentration range.[9][10]

  • Select Working Concentration: Choose a concentration that achieves the desired biological effect (e.g., c-Myc suppression) while maintaining high cell viability. This is often near the IC50 value for growth inhibition.

Q4: What are the recommended storage and handling procedures for this compound?

To ensure compound integrity and minimize variability:

  • Storage of Stock Solutions: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]

  • Aliquoting: Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]

  • Solvent Quality: Use high-purity, anhydrous solvents like DMSO for reconstitution.[6]

  • Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment.[6]

Troubleshooting Guides

Issue 1: High levels of cell death are observed across all treatment groups, including at low concentrations.

Possible Cause Recommended Solution
Inhibitor concentration is too high. Verify calculations and perform a wide dose-response curve to determine the optimal concentration for your specific cell line. Start with concentrations well below the reported IC50 values.[6]
High cell line sensitivity. Some cell lines are inherently more sensitive to BET inhibitors.[5] Confirm the reported sensitivity of your cell line in the literature or test a less sensitive control cell line in parallel.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a "vehicle-only" control to assess solvent effects.[6][7]
Prolonged exposure to the inhibitor. Reduce the incubation time. Perform a time-course experiment to find the minimum time required to achieve the desired biological endpoint.[6]
Compound degradation or contamination. Purchase the inhibitor from a reputable source. If possible, verify its purity. Prepare a fresh stock solution from a new vial.[6]

Issue 2: Inconsistent results or lack of expected biological effect (e.g., no reduction in c-Myc levels).

Possible Cause Recommended Solution
Inhibitor concentration is too low. Test a higher concentration range. Potency in cell-based assays can be lower than in biochemical assays.[11]
Compound instability. Ensure the compound is stored and handled correctly. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1][6]
Insensitive cell line. Verify that your cell line is reported to be sensitive to BET inhibitors and expresses the target protein (BRD4).[5] The growth-inhibitory effects of I-BET762 are closely linked to the suppression of c-Myc.[5]
Incorrect timing of inhibitor addition. The timing of treatment can be critical depending on the cell cycle dynamics of your cell line. Optimize the treatment schedule relative to cell seeding.
Assay-related issues. Use a positive control compound known to work in your assay system to confirm the assay itself is performing as expected.

Quantitative Data Presentation

The half-maximal growth inhibitory concentration (gIC50) of I-BET762 varies among different cell lines, indicating differential sensitivity.

Table 1: gIC50 Values of I-BET762 in a Panel of Prostate Cancer Cell Lines

Cell LinegIC50 (nM)
LNCaP25 - 150
VCaP25 - 150
NCI-H660> 150
PC3> 150
Data sourced from a 6-day growth assay.[5]

Visualizations

MechanismOfAction cluster_nucleus Cell Nucleus cluster_treatment Experimental Treatment cluster_outcome Cellular Outcome BET BET Proteins (e.g., BRD4) MYC MYC Gene Transcription BET->MYC Promotes Histones Acetylated Histones Histones->BET Binds to Apoptosis Apoptosis MYC->Apoptosis Arrest Cell Cycle Arrest (G1 Phase) MYC->Arrest IBET (R)-I-BET762 Carboxylic Acid IBET->BET Inhibits Binding

Caption: Mechanism of this compound action.

CytotoxicityWorkflow start Start: Plan Experiment prepare Prepare Compound Stock (High-purity DMSO, aliquot, store at -80°C) start->prepare seed Seed Cells in 96-well Plate (Optimal density, allow adherence) prepare->seed dose_response Prepare Serial Dilutions (e.g., 0.01 µM to 100 µM) + Vehicle Control seed->dose_response treat Treat Cells with Compound (e.g., 24, 48, 72 hours) dose_response->treat assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->assay analyze Analyze Data: Calculate IC50 / gIC50 assay->analyze optimize Select Optimal Concentration (Balances efficacy and minimal toxicity) analyze->optimize end Proceed with Experiment optimize->end

Caption: Experimental workflow for cytotoxicity assessment.

TroubleshootingTree q1 High cytotoxicity observed? q2 Is vehicle control also toxic? q1->q2 Yes ok Proceed with caution q1->ok No q3 Was a wide dose-range tested? q2->q3 No s1 Check final DMSO concentration (Should be <0.5%) q2->s1 Yes s2 Reduce incubation time and/or concentration q3->s2 Yes s3 Perform new dose-response assay to find IC50 q3->s3 No stop Re-evaluate protocol s1->stop s2->q1 s4 Check compound handling (storage, fresh dilutions) s2->s4 s3->stop s4->stop

Caption: Logic tree for troubleshooting high cytotoxicity.

Detailed Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is adapted from standard procedures for determining the cytotoxic effects of BET inhibitors on cancer cell lines.[9]

Materials:

  • Target cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. c. Incubate overnight at 37°C in a 5% CO2 humidified incubator.[9]

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A common range is 100 µM to 1 nM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).[6] c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 72 hours).[9]

  • MTT Addition and Incubation: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[9] b. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100-150 µL of MTT solvent to each well to dissolve the crystals. c. Gently pipette to ensure complete solubilization.

  • Data Acquisition: a. Read the absorbance on a microplate reader at a wavelength of 570 nm. b. Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Quantifying Apoptosis using Annexin V Staining

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.[9]

Materials:

  • Target cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples immediately on a flow cytometer. b. Gate the cell population based on forward and side scatter to exclude debris. c. Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells
    • Lower-Right (Annexin V+/PI-): Early apoptotic cells
    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
    • Upper-Left (Annexin V-/PI+): Necrotic cells

References

Technical Support Center: Troubleshooting the Metabolic Conversion of I-BET762 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for I-BET762 (also known as molibresib or GSK525762). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the in vivo metabolic conversion of this investigatory pan-BET inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of I-BET762?

A1: I-BET762 is primarily metabolized by cytochrome P450 3A4 (CYP3A4) enzymes.[1] This process generates two major active metabolites: an ethyl hydroxy metabolite (GSK3536835) and an N-desethyl metabolite (GSK3529246).[1][2] These metabolites are equipotent to the parent compound.[1] For analytical purposes, the ethyl hydroxy metabolite is fully converted to the N-desethyl metabolite, and they are measured together as a composite, reported as GSK3529246.[1][2]

Q2: What is "autoinduction" and how does it affect I-BET762?

A2: Autoinduction is a process where a drug induces the activity of the enzymes responsible for its own metabolism. I-BET762 has been shown to cause autoinduction of CYP3A4.[1] This means that with repeated administration, especially at higher doses, the metabolism of I-BET762 can increase. This leads to a decrease in the plasma concentration of the parent drug over time, accompanied by a slight increase in the concentration of its active metabolites.[1]

Q3: Are there any known species differences in the metabolism of I-BET762?

A3: While specific comparative data is limited in publicly available literature, it is a common phenomenon for drug metabolism to differ between species due to variations in the expression and activity of metabolic enzymes like CYP3A4. When designing preclinical in vivo studies, it is crucial to characterize the metabolic profile of I-BET762 in the chosen animal model.

Q4: What are the reported pharmacokinetic parameters of I-BET762 in humans?

A4: In human clinical studies, I-BET762 is characterized by rapid absorption and elimination. The maximum plasma concentration (Cmax) is typically reached within 2 hours post-dose, and the terminal half-life (t1/2) ranges from 3 to 7 hours.[1]

Troubleshooting Guides

This section provides guidance on common experimental issues encountered during the in vivo study of I-BET762 metabolism.

Issue 1: High Variability in Pharmacokinetic (PK) Data

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Dosing Formulation: Ensure the dosing vehicle is appropriate for the route of administration and that I-BET762 is fully solubilized or uniformly suspended. Prepare fresh formulations regularly and verify concentration.
Variability in Animal Health/Genetics: Use animals from a reputable supplier with a consistent genetic background. Monitor animal health closely, as underlying health issues can affect drug metabolism.
Food Effects: Standardize the feeding schedule for the animals, as food can alter gastrointestinal absorption and hepatic metabolism.
Autoinduction Effects: Be aware of the potential for autoinduction, especially in multi-dose studies. Consider this phenomenon when analyzing PK data and designing dosing regimens.
Sample Collection and Processing Errors: Standardize blood collection times and techniques. Ensure proper handling and storage of plasma samples to prevent degradation of the analyte.
Issue 2: Discrepancy Between In Vitro Metabolic Stability and In Vivo Clearance

Possible Causes & Solutions

Possible CauseRecommended Solution
Poor In Vitro-In Vivo Correlation (IVIVC): The in vitro system (e.g., liver microsomes, hepatocytes) may not fully recapitulate the in vivo metabolic environment. Consider using more complex in vitro models or in vivo studies in multiple species to better predict human PK.
Involvement of Non-CYP Enzymes or Transporters: While CYP3A4 is the primary metabolizing enzyme, other enzymes or transporters may play a role in the disposition of I-BET762 in vivo.[1][2] Investigate the involvement of other metabolic pathways or drug transporters.
Formation of Active Metabolites: The formation of equipotent active metabolites contributes to the overall pharmacological effect and may complicate the interpretation of clearance data based solely on the parent drug.[1] Ensure your analytical method quantifies both the parent drug and the active metabolite composite.
Autoinduction in vivo: The induction of its own metabolism in vivo will lead to a higher clearance than predicted from single-dose in vitro data.[1]
Issue 3: Difficulty in Quantifying I-BET762 and its Metabolites

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal LC-MS/MS Method: Optimize the mass spectrometry parameters (e.g., ionization source, collision energy) and liquid chromatography conditions (e.g., column, mobile phase) for I-BET762 and its N-desethyl metabolite.
Matrix Effects: Plasma components can interfere with the ionization of the analytes, leading to inaccurate quantification. Use a stable isotope-labeled internal standard and validate the method for matrix effects.
Analyte Instability: I-BET762 or its metabolites may be unstable in the biological matrix or during sample processing. Assess the stability of the analytes under different storage and handling conditions.

Data Presentation

Table 1: Key Pharmacokinetic and Metabolic Properties of I-BET762

ParameterValue/DescriptionSpeciesReference
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)Human[1]
Major Active Metabolites GSK3536835 (ethyl hydroxy), GSK3529246 (N-desethyl)Human[1][2]
Analytical Approach for Metabolites Measured together as a composite (GSK3529246)Human[1][2]
Autoinduction of Metabolism Confirmed in vitro and observed in vivoHuman[1]
Human Terminal Half-life (t1/2) 3 - 7 hoursHuman[1]
Human Time to Cmax (Tmax) Within 2 hoursHuman[1]
Plasma Protein Binding (free fraction) ~20% (for both parent and active metabolite)Not Specified[1][2]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of I-BET762.

1. Materials:

  • I-BET762

  • Liver microsomes (human, mouse, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

2. Procedure:

  • Prepare a stock solution of I-BET762 in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add liver microsomes and phosphate buffer.

  • Add I-BET762 to the wells to achieve the desired final concentration.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with IS.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the remaining percentage of I-BET762 at each time point to determine the in vitro half-life and intrinsic clearance.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic design for a single-dose pharmacokinetic study.

1. Animals:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

2. Dosing:

  • Prepare a formulation of I-BET762 in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer a single dose of I-BET762 via the desired route (e.g., oral gavage or intravenous injection).

3. Sample Collection:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of I-BET762 and its active metabolite composite (GSK3529246) in mouse plasma.

  • Analyze the plasma samples to determine the concentration-time profiles.

5. Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

metabolic_pathway I-BET762 I-BET762 CYP3A4 CYP3A4 I-BET762->CYP3A4 Metabolite_1 GSK3536835 (ethyl hydroxy) CYP3A4->Metabolite_1 Metabolite_2 GSK3529246 (N-desethyl) CYP3A4->Metabolite_2 Analytical_Composite GSK3529246 (Measured Composite) Metabolite_1->Analytical_Composite Conversion for analysis Metabolite_2->Analytical_Composite Direct measurement

Caption: Metabolic pathway of I-BET762.

troubleshooting_workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue High PK Variability Cause1 Dosing Formulation Issue->Cause1 Cause2 Animal Variability Issue->Cause2 Cause3 Autoinduction Issue->Cause3 Cause4 Sample Handling Issue->Cause4 Sol1 Validate Formulation Cause1->Sol1 Sol2 Standardize Animal Model Cause2->Sol2 Sol3 Account for Induction Cause3->Sol3 Sol4 Standardize Protocols Cause4->Sol4

Caption: Troubleshooting high pharmacokinetic variability.

References

Overcoming challenges in the in vivo delivery of (R)-I-BET762 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-I-BET762 carboxylic acid in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is the R-enantiomer of I-BET762 carboxylic acid (also known as Molibresib carboxylic acid or GSK525762A carboxylic acid). It serves as a warhead ligand for conjugation in Proteolysis Targeting Chimeras (PROTACs) that target Bromodomain and Extra-Terminal (BET) proteins.[1][] As a derivative of the potent BET inhibitor I-BET762 (Molibresib), it is a valuable tool for research in areas like oncology and inflammation.[3][4][5]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][] One supplier reports a solubility of 100 mg/mL in DMSO with the need for sonication, while another indicates a solubility of 7.14 mg/mL in DMSO, also with sonication.[1][] It is important to use freshly opened, high-purity DMSO, as it is hygroscopic and the presence of water can affect solubility.[1] For in vivo studies, it is crucial to consider the final concentration in the formulation vehicle to avoid precipitation.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[6]

Q4: Is there information available on the in vivo efficacy and dosing of the parent compound, I-BET762?

A4: Yes, the parent compound, I-BET762 (Molibresib, GSK525762A), has demonstrated good oral bioavailability and favorable pharmacokinetic properties in preclinical models.[4][7] In a study on prostate cancer, I-BET762 was administered daily to mice at doses of 8 mg/kg and 25 mg/kg.[8] Another study in preclinical breast and lung cancer models also highlights its well-tolerated nature at preventive doses.[4] These studies suggest that the parent compound is effective and can be administered orally.

Troubleshooting Guide

This guide addresses potential issues that may arise during the in vivo delivery of this compound.

Problem Potential Cause Suggested Solution
Precipitation of the compound in the formulation vehicle. Poor solubility in the chosen vehicle. The carboxylic acid moiety may affect solubility in aqueous solutions.- Increase the concentration of the co-solvent (e.g., DMSO, PEG400, ethanol).- Adjust the pH of the vehicle. Carboxylic acids are generally more soluble in basic solutions.- Consider using a surfactant such as Tween 80 to improve solubility and stability.- Prepare the formulation fresh before each administration.
Low or variable drug exposure in plasma after oral administration. Poor absorption from the gastrointestinal tract. Potential degradation in the stomach's acidic environment.- Optimize the formulation to enhance absorption (e.g., using a lipid-based formulation).- Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, if oral bioavailability is a persistent issue.
Observed toxicity or adverse effects in animal models. Off-target effects or high local concentration of the compound. The dose might be too high.- Perform a dose-response study to determine the maximum tolerated dose (MTD).- Monitor the animals closely for signs of toxicity (e.g., weight loss, behavioral changes).- Consider that sustained inhibition of BET proteins can have effects on normal tissues, such as the epidermis and small intestine.[9]
Inconsistent experimental results between batches. Degradation of the compound. Inaccurate dosing due to precipitation or improper formulation.- Ensure proper storage of the compound and its formulations.[1][]- Always vortex the formulation thoroughly before each administration to ensure a homogenous suspension if the compound is not fully dissolved.- Perform a quality check of the compound if degradation is suspected.

Quantitative Data Summary

Compound Parameter Value Reference
This compoundSolubility in DMSO100 mg/mL (with sonication)[1]
I-BET762 carboxylic acidSolubility in DMSO7.14 mg/mL (with sonication)[]
I-BET762 carboxylic acidBRD4 Inhibition (pIC50)5.1[1][]
I-BET151 (GSK1210151A)BRD2 IC500.5 µM[10]
I-BET151 (GSK1210151A)BRD3 IC500.25 µM[10]
I-BET151 (GSK1210151A)BRD4 IC500.79 µM[10]
I-BET762Myeloma Cell Proliferation Inhibition (IC50)32.5 - 42.5 nM[5]
I-BET762Binding Affinity (Kd)50.5 - 61.3 nM[5]

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific experimental needs.

Preparation of this compound for In Vivo Oral Administration (General Protocol)

This protocol is based on common formulation strategies for poorly water-soluble compounds intended for oral gavage in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of DMSO to dissolve the compound completely. For example, for a final formulation with 10% DMSO, dissolve the entire amount of the compound in this initial DMSO volume. Use a vortex mixer and, if necessary, a sonicator to aid dissolution.[1][]

  • Adding Co-solvents and Surfactants: In a stepwise manner, add PEG400 and Tween 80 to the DMSO solution. A common vehicle composition could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Vortex thoroughly after each addition to ensure a homogenous mixture.

  • Final Dilution: Add the saline or water to reach the final desired volume and concentration. Vortex the final formulation vigorously.

  • Administration: Administer the formulation to the animals via oral gavage immediately after preparation. If the compound is not fully in solution, ensure the suspension is homogenous by vortexing before drawing each dose.

Visualizations

Signaling Pathway of BET Inhibitors

BET_Inhibitor_Pathway cluster_nucleus Nucleus BET_Inhibitor (R)-I-BET762 Carboxylic Acid (as part of PROTAC or parent compound) BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Inhibitor->BET_Proteins Inhibits Binding Chromatin Chromatin BET_Proteins->Chromatin Binds to Acetylated_Histones Acetylated Histones Gene_Expression Oncogene & Inflammatory Gene Expression Chromatin->Gene_Expression Regulates Transcription_Factors Transcription Factors (e.g., c-Myc) Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Drives

Caption: Mechanism of action of BET inhibitors.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start: In Vivo Experiment formulation Compound Formulation (Solubilization in Vehicle) start->formulation dosing Animal Dosing (e.g., Oral Gavage) formulation->dosing monitoring Toxicity Monitoring (Weight, Behavior) dosing->monitoring efficacy Efficacy Assessment (e.g., Tumor Volume) dosing->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis dosing->pk_pd data_analysis Data Analysis & Interpretation monitoring->data_analysis efficacy->data_analysis pk_pd->data_analysis end End: Conclusion data_analysis->end

Caption: General workflow for in vivo experiments.

Troubleshooting Logic for Formulation Issues

Troubleshooting_Formulation precipitation Compound Precipitation in Formulation? increase_cosolvent Increase Co-solvent Concentration precipitation->increase_cosolvent Yes success Stable Formulation precipitation->success No adjust_ph Adjust pH of Vehicle increase_cosolvent->adjust_ph add_surfactant Add Surfactant (e.g., Tween 80) adjust_ph->add_surfactant fresh_prep Prepare Freshly Before Dosing add_surfactant->fresh_prep fresh_prep->success fail Consider Alternative Vehicle/Route fresh_prep->fail Still Precipitates

Caption: Troubleshooting formulation precipitation.

References

Validation & Comparative

A Head-to-Head Battle of BET Inhibitors: (R)-I-BET762 carboxylic acid versus JQ1 in Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of epigenetic modifiers, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed efficacy comparison of two prominent BET inhibitors: JQ1, a well-established tool compound, and (R)-I-BET762 carboxylic acid, a derivative of the clinical candidate Molibresib (I-BET762/GSK525762).

Both molecules function by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This action displaces BRD4 from chromatin, leading to the downregulation of key oncogenes, most notably MYC, and subsequent cell cycle arrest and apoptosis in cancer cells. While direct comparative data for this compound is limited, this guide will leverage the extensive data available for its parent compound, I-BET762 (Molibresib), as a surrogate for a comprehensive comparison with JQ1. It is important to note that this compound itself is a potent BRD4 inhibitor with a reported pIC50 of 5.1 and serves as a warhead for Proteolysis Targeting Chimeras (PROTACs).

Quantitative Efficacy Comparison

The following tables summarize the in vitro potency of I-BET762 (Molibresib) and JQ1 across various cancer cell lines.

CompoundTargetAssayIC50 (nM)Reference
JQ1 BRD4 (BD1)AlphaScreen77[1]
BRD4 (BD2)AlphaScreen33[1]
I-BET762 (Molibresib) BRD2, BRD3, BRD4FRET32.5 - 42.5

Table 1: Biochemical Potency Against BET Bromodomains. This table highlights the half-maximal inhibitory concentration (IC50) of JQ1 and I-BET762 against the bromodomains of the BET family proteins.

CompoundCell LineCancer TypeIC50 (µM)Reference
JQ1 Panc1Pancreatic CancerVariable[2]
MiaPaCa2Pancreatic CancerVariable[2]
Su86Pancreatic CancerVariable[2]
I-BET762 (Molibresib) Panc1Pancreatic CancerNot as potent as JQ1 as a single agent[2]
MiaPaCa2Pancreatic CancerNot as potent as JQ1 as a single agent[2]
Su86Pancreatic CancerNot as potent as JQ1 as a single agent[2]

Table 2: Cellular Proliferation IC50 in Pancreatic Cancer Cell Lines. This table shows the concentration of each inhibitor required to reduce cell proliferation by 50% in different pancreatic cancer cell lines. While direct IC50 values were not consistently reported in a head-to-head comparison, one study noted that I-BET762 was less potent than JQ1 as a single agent in these cell lines.[2]

In Vivo Efficacy

Both JQ1 and I-BET762 have demonstrated significant anti-tumor activity in various preclinical cancer models.

CompoundCancer ModelKey FindingsReference
JQ1 Pancreatic Cancer (Patient-Derived Xenograft)More effective in combination with gemcitabine (B846) than either drug alone.[2]
NUT Midline Carcinoma (Xenograft)Reduced tumor growth.[1]
I-BET762 (Molibresib) Pancreatic Cancer (Cell Line-Derived Xenograft)Superior to gemcitabine alone.[2]
Hematologic MalignanciesShowed clinical activity.[3]
NUT Carcinoma and other solid tumorsDemonstrated an acceptable safety profile and preliminary antitumor activity.[4]

Table 3: Summary of In Vivo Efficacy. This table highlights the effectiveness of JQ1 and I-BET762 in animal models of cancer. Of note, I-BET762 was specifically developed for improved pharmacokinetic properties, making it more suitable for in vivo studies.[5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both inhibitors involves the disruption of the BRD4-c-Myc axis.

BET_Inhibitor_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action cluster_cytoplasm Cytoplasm BRD4 BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Binds to promoter PTEFb P-TEFb BRD4->PTEFb Recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates cMyc_mRNA c-Myc mRNA RNA_Pol_II->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Inhibitor JQ1 or This compound Inhibitor->BRD4 Competitively Binds & Displaces from Chromatin Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: Mechanism of action of BET inhibitors on the c-Myc signaling pathway.

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of these inhibitors.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well plates A->B C Add serial dilutions of JQ1 or I-BET762 B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate & Solubilize Formazan (B1609692) E->F G Measure Absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for in vitro cell viability assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these BET inhibitors.

Cell Viability Assay (e.g., MTT Assay)

This assay determines the effect of the inhibitors on cell proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the BET inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[2]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader to determine cell viability.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control to calculate the percentage of cell viability, and IC50 values are determined by plotting cell viability against inhibitor concentration.

Western Blot Analysis

This technique is used to assess the levels of specific proteins, such as c-Myc, following inhibitor treatment.

  • Cell Lysis: Cells are treated with the BET inhibitor for a specified time, then harvested and lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-c-Myc), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Drug Administration: The BET inhibitor (e.g., JQ1 or I-BET762) or vehicle is administered to the mice according to a predetermined schedule and dosage (e.g., daily intraperitoneal injection).[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

References

Validating target engagement of (R)-I-BET762 carboxylic acid in cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bromodomain and extra-terminal (BET) inhibitors, focusing on the validation of cellular target engagement. We compare the well-characterized clinical candidate I-BET762 (Molibresib, GSK525762A) and the widely used chemical probe JQ1 . Additionally, we characterize (R)-I-BET762 carboxylic acid , a derivative primarily utilized as a warhead for Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action: Disrupting Transcriptional Activation

BET proteins, particularly BRD4, are epigenetic "readers" that play a critical role in regulating gene expression. They bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers. This process is crucial for the expression of key oncogenes, most notably MYC.

BET inhibitors like I-BET762 and JQ1 are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains. This binding displaces BRD4 from chromatin, preventing the recruitment of the transcriptional apparatus and leading to the downregulation of target genes like MYC. This suppression of oncogenic transcription results in cell cycle arrest and apoptosis in various cancer models.

This compound shares this fundamental mechanism of binding to the BET bromodomain. However, its primary utility is not as a direct cellular inhibitor but as a binding moiety for constructing PROTACs. These heterobifunctional molecules link the BET target to an E3 ubiquitin ligase, leading to the targeted degradation of the BET protein rather than just its inhibition.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates MYC_Gene MYC Gene RNAPII->MYC_Gene transcribes Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA BET_Inhibitor I-BET762 / JQ1 BET_Inhibitor->BRD4 competitively binds, blocks interaction Carboxylic_Acid (R)-I-BET762 Carboxylic Acid Carboxylic_Acid->BRD4 binds (PROTAC warhead) MYC_Protein c-Myc Protein MYC_mRNA->MYC_Protein translates to Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation promotes

Caption: Mechanism of BET inhibitor action on MYC transcription.

Quantitative Performance Comparison

The following tables summarize the biochemical potency and cellular activity of I-BET762 and JQ1. Data for this compound is presented separately to reflect its different application.

Table 1: Biochemical Potency Against BET Bromodomains
InhibitorTargetAssay TypeIC50 / Kd (nM)
(+)-JQ1 BRD4 (BD1)AlphaScreen77
BRD4 (BD2)AlphaScreen33
BRD4 (BD1)ITC~50
BRD4 (BD2)ITC~90
I-BET762 BRD2, BRD3, BRD4BROMOscanKd = 25-52
BRD4FRETIC50 = 35
This compound BRD4Not SpecifiedpIC50 = 5.1 (~7940 nM)[1][2]

Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup.

Table 2: Cellular Activity in Cancer Cell Lines
InhibitorCell LineAssayIC50 (µM)
(+)-JQ1 NUT Midline Carcinoma (Patient-derived)Proliferation~0.5
Multiple Myeloma (MM.1S)Proliferation0.049
I-BET762 Multiple Myeloma (MM.1S)Proliferation0.038
MLL-fusion Leukemia (MV4;11)Proliferation0.004
Prostate Cancer (LNCaP, VCaP)Growth (gIC50)0.025 - 0.150[3]

Note: Direct cellular proliferation IC50 data for this compound is not widely available, as it is primarily used for PROTAC development.

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery. The following are detailed protocols for key assays used to characterize BET inhibitors.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Intracellular Assay measures compound binding at target proteins within intact cells. It relies on bioluminescence resonance energy transfer (BRET) from a NanoLuc® luciferase-tagged BET protein to a cell-permeable fluorescent tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

NanoBRET_Workflow A 1. Transfect Cells with NanoLuc-BRD4 fusion vector B 2. Culture Cells (24 hours) A->B C 3. Add NanoBRET Tracer & Test Compound dilutions B->C D 4. Incubate (e.g., 2 hours at 37°C) C->D E 5. Add Nano-Glo Substrate & Extracellular NanoLuc Inhibitor D->E F 6. Measure Luminescence (Donor) & Fluorescence (Acceptor) E->F G 7. Calculate BRET Ratio & Determine IC50 F->G

Caption: Workflow for a NanoBRET™ target engagement assay.

Protocol Outline:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target BET bromodomain (e.g., BRD4) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of the test compound to the cells.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow the system to reach binding equilibrium.

  • Signal Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor. Read luminescence at 460nm (donor) and 618nm (acceptor) using a suitable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the test compound concentration to determine the IC50 value.

Downstream Pathway Modulation: c-Myc Western Blot

A key pharmacodynamic marker of BET inhibitor activity is the downregulation of c-Myc protein expression. Western blotting is a standard method to quantify this effect.

Protocol Outline:

  • Cell Treatment: Seed a relevant cancer cell line (e.g., MV4;11, MM.1S) and treat with a dose range of the BET inhibitor for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against c-Myc. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the c-Myc signal.

  • Densitometry: Quantify the band intensity to determine the relative decrease in c-Myc levels compared to the vehicle-treated control.

Cellular Viability: CellTiter-Glo® Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells. It is a common method to assess the anti-proliferative effects of BET inhibitors.

CellTiterGlo_Workflow A 1. Seed Cells in opaque-walled 96-well plates B 2. Treat with Inhibitor (dose range, 72 hours) A->B C 3. Equilibrate Plate to Room Temperature (30 min) B->C D 4. Add CellTiter-Glo® Reagent (equal volume to media) C->D E 5. Mix on Orbital Shaker (2 min to lyse cells) D->E F 6. Incubate at Room Temp (10 min to stabilize signal) E->F G 7. Measure Luminescence F->G H 8. Plot Viability vs. Concentration & Calculate IC50 G->H

Caption: Workflow for a CellTiter-Glo® cell viability assay.

Protocol Outline:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth for the duration of the experiment. Incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the BET inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reading: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

  • Incubation and Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the IC50 value.

Conclusion

Both I-BET762 and JQ1 are potent inhibitors of BET bromodomains, effectively demonstrating target engagement in cells through direct binding assays and downstream modulation of the c-Myc pathway, leading to anti-proliferative effects. I-BET762 has been advanced into clinical trials, highlighting its favorable pharmacokinetic properties for in vivo applications. JQ1 remains a cornerstone chemical probe for basic research into BET biology.

This compound, while sharing the same core pharmacophore, shows significantly lower biochemical potency. Its primary value lies in its utility as a "warhead" for the synthesis of PROTACs, a therapeutic modality that induces protein degradation rather than inhibition. The choice between these molecules is therefore highly dependent on the experimental or therapeutic goal: direct cellular inhibition (I-BET762, JQ1) versus targeted protein degradation (this compound as a synthetic precursor). The assays detailed in this guide provide a robust framework for validating the target engagement and cellular efficacy of any of these BET-targeting compounds.

References

A Comparative Guide to BET Bromodomain Inhibitors: Profiling (R)-I-BET762 Carboxylic Acid Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a pivotal class of therapeutics, particularly in oncology and inflammation. This guide provides a data-driven comparative analysis of (R)-I-BET762 carboxylic acid and other prominent BET inhibitors, including its parent compound I-BET762 (Molibresib), the trailblazer JQ1, and the clinical candidates OTX-015 (Birabresib), Pelabresib (CPI-0610), and the domain-selective Apabetalone (RVX-208).

Mechanism of Action: Disrupting Transcriptional Activation

BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers." They recognize and bind to acetylated lysine (B10760008) residues on histone tails via their bromodomains (BD1 and BD2). This interaction tethers transcriptional machinery to chromatin, activating the expression of key genes involved in cell proliferation and inflammation, most notably the proto-oncogene MYC.[1]

Small-molecule BET inhibitors function as competitive antagonists, mimicking the acetyl-lysine structure to occupy the binding pocket of the bromodomains.[1] This action displaces BET proteins from chromatin, leading to the transcriptional repression of target genes, which in turn induces effects like cell cycle arrest and apoptosis in cancer cells.[1]

BET_Inhibition_Pathway cluster_0 Normal Gene Activation cluster_1 Mechanism of BET Inhibition Histone Acetylated Histones on Chromatin BET BET Protein (BRD4) Histone->BET binds to No_Binding Histone->No_Binding binding prevented TF Transcriptional Machinery (e.g., P-TEFb) BET->TF recruits Gene Target Gene Expression (e.g., MYC) TF->Gene activates Effect Cell Proliferation, Inflammation Gene->Effect Inhibitor BET Inhibitor ((R)-I-BET762, JQ1, etc.) Blocked_BET BET Protein (Binding Pocket Blocked) Inhibitor->Blocked_BET competitively binds Blocked_BET->No_Binding Repression Target Gene Repression (e.g., MYC) Blocked_BET->Repression leads to Outcome Apoptosis, Cell Cycle Arrest Repression->Outcome

Caption: Mechanism of BET protein inhibition.

Performance Benchmarking and Inhibitor Profiles

The efficacy of a BET inhibitor is defined by its potency (biochemical and cellular), selectivity across the BET family and for specific bromodomains (BD1 vs. BD2), and its pharmacokinetic properties.

This compound is the R-enantiomer of a derivative of the potent BET inhibitor I-BET762 (Molibresib). It is primarily designed as a "warhead" ligand for developing Proteolysis Targeting Chimeras (PROTACs), which are engineered to induce the degradation of BET proteins.[2][3] As a standalone inhibitor, its potency is markedly lower than its parent compound. It has a reported pIC50 of 5.1 for BRD4, which translates to an IC50 value in the micromolar range, indicating significantly weaker binding affinity compared to clinical-grade inhibitors.[2][3][]

I-BET762 (Molibresib, GSK525762) is a well-characterized, potent pan-BET inhibitor that binds to the bromodomains of BRD2, BRD3, and BRD4 with high affinity.[5][6] It has demonstrated efficacy in various preclinical cancer models and has been investigated in clinical trials.[6][7]

JQ1 is the pioneering BET inhibitor and serves as a crucial reference compound in epigenetic research. It exhibits potent, pan-BET inhibitory activity but has limitations for clinical use due to a short half-life.[1][6]

OTX-015 (Birabresib) is an orally bioavailable pan-BET inhibitor structurally similar to JQ1.[6][8][9] It has been evaluated in numerous clinical trials for both hematologic malignancies and solid tumors.[10]

Pelabresib (CPI-0610) is a potent, selective BET inhibitor with a high affinity for the first bromodomain (BD1) of BRD4.[11][12] It is under active clinical investigation, particularly for the treatment of myelofibrosis.[13]

Apabetalone (RVX-208) is unique among this group as a BD2-selective inhibitor, showing a roughly 170-fold preference for the second bromodomain over the first.[14] This selectivity may offer a different therapeutic window and safety profile, and it is being primarily investigated for cardiovascular and other non-oncology indications.[14][15][16]

Data Presentation

Table 1: Comparative Biochemical Potency of BET Inhibitors

InhibitorTarget(s)Assay TypeIC50 (nM)Notes
This compound BRD4-~7940pIC50 of 5.1.[2][3] Primarily a PROTAC ligand.
I-BET762 (Molibresib) BRD2, BRD3, BRD4FRET32.5 - 42.5High-affinity pan-BET inhibitor.[5][17]
JQ1 BRD4 (BD1 / BD2)-~77 / ~33Prototypical pan-BET inhibitor.[1]
OTX-015 (Birabresib) BRD2, BRD3, BRD4-92 - 112Orally bioavailable pan-BET inhibitor.[8][9]
Pelabresib (CPI-0610) BRD4-BD1TR-FRET39Potent inhibitor in clinical development.[11][12]
Apabetalone (RVX-208) BET-BD2Cell-free510~170-fold selective for BD2 over BD1.[14]

Note: IC50 values can vary based on assay conditions and should be used for relative comparison.

Experimental Protocols & Workflow

Objective comparison of inhibitors requires standardized and reproducible experimental methods. Below are detailed protocols for key assays used to determine inhibitor potency and cellular effects.

Experimental_Workflow cluster_0 Inhibitor Characterization Workflow Start Start: Synthesized Inhibitor Biochem Biochemical Assays (e.g., TR-FRET, AlphaScreen) Start->Biochem Potency Determine Biochemical Potency (IC50, Kd) Biochem->Potency Cellular Cell-Based Assays (e.g., Cell Viability, Proliferation) Potency->Cellular Efficacy Determine Cellular Efficacy (GI50) Cellular->Efficacy Target Target Engagement Assay (e.g., Western Blot for c-Myc) Efficacy->Target Validation Validate Downstream Effect Target->Validation End End: Characterized Inhibitor Validation->End

Caption: Experimental workflow for BET inhibitor assessment.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the binding affinity of an inhibitor to a target bromodomain.

  • Reagent Preparation : Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). Dilute the target BET bromodomain protein (e.g., GST-tagged BRD4-BD1), a biotinylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac), a Europium-labeled anti-GST antibody (Donor), and Streptavidin-conjugated XL665 (Acceptor).

  • Compound Dilution : Create a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the assay buffer.

  • Assay Plate Setup : Add the diluted compounds, BET protein, and histone peptide to a low-volume 384-well plate. Incubate for 15-30 minutes at room temperature.

  • Detection : Add the antibody and acceptor mixture and incubate for 1-2 hours.

  • Data Acquisition : Measure the TR-FRET signal on a compatible plate reader, calculating the ratio of the acceptor (665 nm) to donor (620 nm) emission.

  • Data Analysis : Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay determines the effect of an inhibitor on cancer cell proliferation and viability.

  • Cell Seeding : Seed cancer cells (e.g., MV4-11 leukemia cells) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate overnight to allow for adherence.[1]

  • Compound Treatment : Treat the cells with a range of concentrations of the BET inhibitor or a vehicle control (DMSO) for a specified period (e.g., 72 hours).[1]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[1]

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to quantify cell viability.[1]

  • Data Analysis : Normalize the absorbance values to the vehicle control and plot them against inhibitor concentration to calculate the GI50 or IC50 value.

Protocol 3: Western Blot Analysis

This technique is used to verify target engagement by measuring the downregulation of key proteins like c-Myc following inhibitor treatment.

  • Cell Treatment and Lysis : Treat cells with the BET inhibitor for a specified time (e.g., 4-24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[1]

  • Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate it with a primary antibody against the protein of interest (e.g., anti-c-Myc), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion

The comparative analysis reveals a distinct hierarchy of potency and utility among BET inhibitors. This compound, with its micromolar inhibitory activity, is not a direct competitor to clinical-stage inhibitors for therapeutic applications. Its value lies in its role as a chemical tool for constructing PROTACs, a next-generation strategy for targeted protein degradation.

In contrast, compounds like I-BET762 (Molibresib), OTX-015, and Pelabresib demonstrate potent, nanomolar-range inhibition of BET proteins, validating their advancement into clinical trials. The field is further evolving with domain-selective inhibitors like Apabetalone, which targets BD2 to potentially achieve a more refined therapeutic effect with an improved safety profile, expanding the application of BET inhibition beyond oncology. The choice of inhibitor—from the prototypical JQ1 to the clinically advanced Pelabresib—ultimately depends on the specific research question, whether it be fundamental pathway elucidation, preclinical efficacy testing, or clinical application.

References

A Researcher's Guide to Reproducing Experimental Findings with (R)-I-BET762 Carboxylic Acid and Comparative BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bromodomain and extra-terminal (BET) inhibitor (R)-I-BET762 carboxylic acid (also known as Molibresib carboxylic acid) with other prominent BET inhibitors. It is designed to assist researchers in reproducing experimental findings by providing detailed methodologies, comparative performance data, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound and the BET Family

This compound is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET762 displaces them from chromatin, leading to the downregulation of key oncogenes, most notably MYC. This mechanism has established BET inhibitors as a promising class of therapeutic agents in oncology and inflammatory diseases.

Comparative Performance of BET Inhibitors

The following tables summarize the biochemical and cellular potency of this compound and a selection of widely studied alternative BET inhibitors. This data, compiled from various preclinical studies, allows for a direct comparison of their activity and selectivity.

Table 1: Biochemical Potency of BET Inhibitors
InhibitorTarget(s)Assay TypeIC50 / Kd (nM)
(R)-I-BET762 BRD2, BRD3, BRD4FRETIC50: ~35
BRD2, BRD3, BRD4ITCKd: 50.5–61.3[1]
JQ1 BRD4 (BD1)AlphaScreenIC50: ~77
BRD4 (BD2)AlphaScreenIC50: ~33
OTX015 (Birabresib) BRD2, BRD3, BRD4Biochemical AssayIC50: 92-112
AZD5153 BRD4 (bivalent)Cellular NanoBRETFoci Disruption IC50: 1.7
ABBV-744 BRD4 (BD2 selective)Biochemical AssayIC50: 4 (BRD4 BD2)
BRD2/3/T (BD2)Biochemical AssayIC50: 8-18
NHWD-870 BRD4Biochemical AssayIC50: 2.7
Table 2: Cellular Potency of BET Inhibitors in Cancer Cell Lines
InhibitorCell LineAssayCellular Potency (IC50 / GI50)
(R)-I-BET762 MDA-MB-231 (Breast Cancer)MTT AssayIC50: 0.46 µM
AsPC-1 (Pancreatic Cancer)Proliferation AssayGI50: 231 nM
JQ1 MM.1S (Multiple Myeloma)Proliferation AssayIC50: <100 nM
NMC (NUT Midline Carcinoma)Proliferation AssayIC50: ~500 nM
OTX015 (Birabresib) DLBCL (Lymphoma)Proliferation AssayMedian IC50: 192 nM
AZD5153 Hematologic Cancers (AML, MM, DLBCL)Proliferation AssayGI50: < 150 nM
ABBV-744 AML and Prostate Cancer LinesProliferation AssayLow nanomolar range
NHWD-870 A375 (Melanoma)Proliferation AssayIC50: 2.46 nM

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental processes and the biological context, the following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Mechanism of BET Inhibition

BET_Inhibition_Pathway cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene transcribes Transcription Transcription MYC_Gene->Transcription I_BET762 (R)-I-BET762 Carboxylic Acid I_BET762->BRD4 inhibits binding

Caption: Mechanism of this compound in inhibiting BRD4-mediated transcription of the MYC oncogene.

Experimental Workflow for BET Inhibitor Comparison

BET_Inhibitor_Workflow Compound_Library BET Inhibitor Library Biochemical_Assays Biochemical Assays (TR-FRET, AlphaScreen) Compound_Library->Biochemical_Assays Cellular_Assays Cellular Assays (MTT, CellTiter-Glo) Compound_Library->Cellular_Assays Determine_IC50_Kd Determine IC50/Kd (Binding Affinity) Biochemical_Assays->Determine_IC50_Kd Comparative_Profile Comparative Performance Profile Determine_IC50_Kd->Comparative_Profile Determine_GI50 Determine GI50/IC50 (Cell Viability) Cellular_Assays->Determine_GI50 Downstream_Analysis Downstream Analysis (Western Blot, ChIP-seq) Determine_GI50->Downstream_Analysis In_Vivo_Models In Vivo Models (Xenografts) Determine_GI50->In_Vivo_Models Mechanism_of_Action Elucidate Mechanism of Action Downstream_Analysis->Mechanism_of_Action Mechanism_of_Action->Comparative_Profile Assess_Efficacy_Toxicity Assess Efficacy and Toxicity In_Vivo_Models->Assess_Efficacy_Toxicity Assess_Efficacy_Toxicity->Comparative_Profile

Caption: A generalized workflow for the comparative evaluation of BET inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of findings.

Synthesis, Purification, and Characterization of this compound

Proposed Synthetic Route:

The synthesis would likely involve a multi-step process starting from commercially available precursors, culminating in the formation of the triazolobenzodiazepine core, followed by the introduction of the carboxylic acid moiety. The final step would involve chiral separation to isolate the (R)-enantiomer.

Purification:

Purification would typically be achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the final product of high purity.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to confirm the chemical structure. The carboxylic acid proton would exhibit a characteristic broad singlet in the 1H NMR spectrum, typically downfield (>10 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of BET inhibitors on cell proliferation.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the BET inhibitor (e.g., 0.01–50 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency

This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged BRD4 bromodomain.

  • Reagent Preparation: Prepare assay buffer and dilute GST-BRD4, biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Reaction Setup: In a 384-well plate, combine the bromodomain protein, the histone peptide ligand, and serial dilutions of the test inhibitor.

  • Incubation: Incubate the mixture to allow for binding.

  • Bead Addition: Add the Donor and Acceptor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of the protein-peptide interaction.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the binding of BRD4 to specific gene promoters following inhibitor treatment.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a control IgG overnight.

  • Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Perform a series of washes to remove non-specifically bound material.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • Analysis: Analyze the enrichment of specific DNA sequences (e.g., the MYC promoter) by quantitative PCR (qPCR) or sequencing (ChIP-seq).

This guide provides a foundational resource for researchers working with this compound and other BET inhibitors. By offering detailed protocols and comparative data, it aims to enhance the reproducibility of experimental findings and accelerate further discoveries in this promising field of epigenetic therapy.

References

A Comparative Guide to the Functional Activities of (R)-I-BET762 Carboxylic Acid and GSK525762A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional assays for two closely related molecules in the field of epigenetic regulation: (R)-I-BET762 carboxylic acid and its parent compound, GSK525762A (also known as I-BET762 or Molibresib). Both compounds are potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of histone acetylation marks and key regulators of gene transcription.

GSK525762A is a well-characterized pan-BET inhibitor that has undergone extensive preclinical and clinical investigation.[1] this compound is a derivative of GSK525762A, primarily utilized as a high-affinity warhead for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted degradation of BET proteins.[2] This guide will summarize their biochemical activities, delve into the functional assays used to characterize GSK525762A, and provide detailed experimental protocols and relevant signaling pathway diagrams.

Data Presentation

The following tables summarize the available quantitative data for both compounds, highlighting the more extensive characterization of GSK525762A.

Table 1: Biochemical Activity Comparison

ParameterThis compoundGSK525762A (I-BET762)Assay Type
BRD4 Inhibition pIC50 = 5.1IC50 = 36.1 nMBiochemical Assay
BRD2 Inhibition Data not availableIC50 = 32.5 nMFRET Assay[3]
BRD3 Inhibition Data not availableIC50 = 42.4 nMFRET Assay[3]
BET Binding Affinity (Kd) Data not available50.5–61.3 nMIsothermal Titration Calorimetry (ITC)[3]

Table 2: Cellular Activity of GSK525762A (I-BET762)

Functional AssayCell Line(s)Observed EffectIC50 / Effective Concentration
Cell Growth Inhibition Prostate Cancer Cell LinesInhibition of cell growthgIC50 = 25 nM to 150 nM[2]
MYC Expression Prostate Cancer Cell LinesPotent reduction of MYC expressionTitration dependent, significant at 0.5 µM[2]
Anti-inflammatory Activity MacrophagesSuppression of proinflammatory protein productionNot specified
ApoA1 Gene Expression HepG2Induction of human ApoA1 gene expressionEC50 = 0.7 μM[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathway targeted by these inhibitors and a typical experimental workflow for their characterization.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action BET BET Proteins (BRD2, BRD3, BRD4) AcetylatedHistones Acetylated Histones BET->AcetylatedHistones binds to RNA_Pol_II RNA Polymerase II BET->RNA_Pol_II recruits Chromatin Chromatin AcetylatedHistones->Chromatin on Transcription Gene Transcription (e.g., MYC, Inflammatory Genes) RNA_Pol_II->Transcription initiates Cellular Effects Cellular Effects Transcription->Cellular Effects Inhibitor GSK525762A or This compound Inhibitor->BET competitively binds to acetyl-lysine pocket

Caption: Mechanism of BET inhibition leading to downstream cellular effects.

Experimental_Workflow Compound Test Compound (this compound or GSK525762A) Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Compound->Biochemical_Assay Cell_Culture Cell Culture (e.g., Cancer cell lines, Macrophages) Compound->Cell_Culture Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cell_Based_Assay Cell-Based Functional Assays Cell_Culture->Cell_Based_Assay Cell_Based_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for BET Bromodomain Inhibition

This assay is used to determine the IC50 values of inhibitors against BET bromodomains.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled BET bromodomain protein and a fluorescently labeled acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

Materials:

  • Recombinant BET bromodomain proteins (e.g., BRD4)

  • Fluorescently labeled acetylated histone H4 peptide (e.g., biotinylated)

  • Terbium (Tb)-labeled donor fluorophore (e.g., anti-GST antibody if using GST-tagged BET protein)

  • Dye-labeled acceptor fluorophore (e.g., streptavidin-d2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Test compounds (serially diluted)

  • 384-well microplates

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the BET bromodomain protein to the wells of the microplate.

  • Add the test compound dilutions to the respective wells.

  • Add the fluorescently labeled acetylated histone peptide to all wells.

  • Add the Tb-labeled donor and dye-labeled acceptor to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.

  • Calculate the ratio of acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50 value.

Western Blot for MYC Protein Expression

This method is used to assess the effect of BET inhibitors on the expression levels of the oncoprotein MYC.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

Materials:

  • Cancer cell lines (e.g., LNCaP)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-72 hours).

  • Lyse the cells using lysis buffer and collect the lysates.

  • Quantify the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative expression of MYC.[5]

LPS-Induced Cytokine Production Assay in Macrophages

This assay evaluates the anti-inflammatory properties of the compounds by measuring their ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines. The inhibitory effect of a compound on this process can be quantified by measuring cytokine levels in the cell culture supernatant.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Seed macrophages in culture plates.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.[4][6]

  • Plot the cytokine concentrations against the compound concentrations to determine the inhibitory effect.

Conclusion

GSK525762A is a potent, cell-permeable pan-BET inhibitor with well-documented functional activities, including anti-proliferative effects in cancer cells and anti-inflammatory properties, primarily through the downregulation of key target genes like MYC. In contrast, this compound, while demonstrating direct inhibitory activity against BRD4, is principally designed and utilized as a warhead for PROTACs. Its carboxylic acid moiety serves as a chemical handle for linker attachment, enabling the creation of bifunctional molecules that induce the degradation of BET proteins rather than just inhibiting them.

The functional assays detailed in this guide provide a robust framework for the characterization of BET inhibitors. While extensive data exists for GSK525762A, further studies are required to fully elucidate the standalone cellular effects of this compound to enable a more direct and comprehensive functional comparison. Researchers interested in targeted protein degradation can leverage the high-affinity binding of the carboxylic acid warhead in the design of novel PROTACs, while those focused on direct BET inhibition can utilize the wealth of data on GSK525762A as a benchmark.

References

A Comparative Analysis of the BET Bromodomain Inhibitors: (R)-I-BET762 Carboxylic Acid and OTX015

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic therapeutics, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of agents targeting transcriptional pathways in cancer and inflammatory diseases. This guide provides a detailed comparative analysis of two prominent BET inhibitors, I-BET762 (Molibresib, GSK525762) and OTX015 (Birabresib, MK-8628). We also address the specific role of (R)-I-BET762 carboxylic acid, a key related molecule. This document is intended to serve as a comprehensive resource, presenting objective comparisons supported by experimental data to aid in research and development decisions.

Introduction and Mechanism of Action

Both I-BET762 and OTX015 are potent, orally bioavailable small molecules that function as pan-BET inhibitors, targeting the bromodomains of BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, I-BET762 and OTX015 displace them from chromatin.[3][4] This leads to the transcriptional repression of key oncogenes, most notably MYC, and other genes critical for cell proliferation and survival.[2][5] The downstream cellular effects include the induction of cell cycle arrest, apoptosis, and senescence in various cancer models.[3][6][7]

This compound is a derivative of I-BET762, often described as a metabolite or a warhead ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While essential for medicinal chemistry applications and the development of next-generation degraders, the bulk of preclinical and clinical efficacy data pertains to the parent compound, I-BET762.

Comparative Performance Data

The following tables summarize the key biochemical and cellular activities of I-BET762 and OTX015 based on available preclinical data. Direct head-to-head comparisons in the same study are limited; therefore, data is compiled from various sources.

Table 1: Biochemical Activity against BET Bromodomains

CompoundTargetIC50 / EC50 (nM)Assay TypeReference
I-BET762 (GSK525762) Pan-BET32.5 - 42.5Not Specified[8]
OTX015 (Birabresib) BRD2, BRD3, BRD492 - 112 (IC50)Binding Assay[2][9]
BRD2, BRD3, BRD410 - 19 (EC50)Cell-free Assay[9]

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values can vary based on the specific assay conditions.

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell Line(s)IC50 / GI50 (µM)Cancer TypeReference
I-BET762 (GSK525762) Pancreatic Cancer (AsPC-1)0.231Pancreatic Cancer[10]
Pancreatic Cancer (PANC-1)2.550Pancreatic Cancer[10]
Osteosarcoma Cell LinesNanomolar rangeOsteosarcoma[6]
OTX015 (Birabresib) Acute Leukemia Cell LinesSubmicromolarAcute Leukemia[2]
Non-Small Cell Lung Cancer< 6Lung Cancer[11]
Various Cancer Cell Lines0.06 - 0.2Various[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

BET inhibitors modulate several critical signaling pathways involved in tumorigenesis. The diagrams below, generated using the DOT language, illustrate the mechanism of action and the key affected pathways.

BET_Inhibitor_MoA cluster_nucleus Cell Nucleus cluster_effects Cellular Effects BET BET Proteins (BRD2/3/4) Chromatin Chromatin BET->Chromatin binds to PolII RNA Pol II BET->PolII recruits Ac_Histone Acetylated Histones TF Transcription Factors (e.g., NF-κB) TF->PolII recruits Oncogenes Oncogenes (e.g., MYC, BCL2) PolII->Oncogenes transcribes mRNA mRNA Oncogenes->mRNA Proliferation Cell Proliferation (Decreased) mRNA->Proliferation Apoptosis Apoptosis (Increased) mRNA->Apoptosis CellCycle Cell Cycle Arrest (G1) mRNA->CellCycle Inhibitor I-BET762 / OTX015 Inhibitor->BET competitively binds & displaces from chromatin Signaling_Pathways cluster_myc MYC Pathway cluster_nfkb NF-κB/STAT Pathway BET_Inhibitor BET Inhibitor (I-BET762 / OTX015) MYC MYC Transcription (Downregulated) BET_Inhibitor->MYC NFKB NF-κB Signaling (Inhibited) BET_Inhibitor->NFKB JAK_STAT JAK/STAT Signaling (Inhibited) BET_Inhibitor->JAK_STAT CyclinD1 Cyclin D1 (Downregulated) MYC->CyclinD1 p27 p27 (Upregulated) MYC->p27 G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest p27->G1_Arrest Inflammation Pro-inflammatory Cytokines (Decreased) NFKB->Inflammation pSTAT3 pSTAT3 (Decreased) JAK_STAT->pSTAT3 pSTAT3->Inflammation Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models AlphaScreen AlphaScreen / TR-FRET (Binding Affinity - IC50) MTT MTT / CellTiter-Glo (Cell Viability - GI50) Cell_Culture Cancer Cell Lines Treatment Treat with I-BET762 vs OTX015 Cell_Culture->Treatment Treatment->MTT FACS Flow Cytometry (Cell Cycle, Apoptosis) Treatment->FACS Western Western Blot (Protein Expression) Treatment->Western qPCR RT-qPCR (Gene Expression) Treatment->qPCR Xenograft Xenograft Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD Efficacy Tumor Growth Inhibition Xenograft->Efficacy

References

Unveiling the Downstream Cascade: A Comparative Guide to (R)-I-BET762 Carboxylic Acid's Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulators, this guide offers an objective comparison of (R)-I-BET762 carboxylic acid, a potent BET bromodomain inhibitor, against other key alternatives. Supported by experimental data, this document delves into the downstream signaling effects, providing a clear understanding of its mechanism of action and performance.

This compound, also known as I-BET762 or Molibresib, is a small molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to drive the expression of genes pivotal in cell proliferation and inflammation. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, I-BET762 displaces these proteins from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory pathways.[1][2]

The primary downstream effects of I-BET762 treatment converge on two critical signaling axes: the suppression of the master oncogene MYC and the inhibition of the pro-inflammatory NF-κB pathway.[3][4] The anti-tumor activity of I-BET762 has been demonstrated in various cancer models, including prostate cancer, where it potently reduces MYC expression, leading to cell growth inhibition and tumor burden reduction.[4] Its anti-inflammatory properties are largely attributed to the disruption of the interaction between BRD4 and the p65 subunit of NF-κB, thereby attenuating the transcription of pro-inflammatory target genes.[2]

This guide provides a comparative analysis of this compound with other well-characterized BET inhibitors, namely JQ1 and OTX-015. The presented data, experimental protocols, and signaling pathway visualizations aim to equip researchers with the necessary information to make informed decisions for their specific research applications.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data on the in vitro potency and cellular effects of this compound in comparison to other prominent BET inhibitors.

Table 1: In Vitro Potency of BET Inhibitors

CompoundTargetIC50 (nM)Reference
This compound (I-BET762) Pan-BET~35[2]
JQ1Pan-BET15-50[5]
OTX-015 (Birabresib)Pan-BET19-38[6]

Table 2: Cellular Effects of BET Inhibitors on Cancer Cell Lines

CompoundCell LineAssayEndpointResultReference
I-BET762 MDA-MB-231 (Breast Cancer)MTT AssayIC500.46 µM[7]
I-BET762 LNCaP (Prostate Cancer)Growth AssaygIC5025-150 nM[4]
JQ1OCI-AML3 (AML)Viability AssayIC50160 nM[5]
OTX-015OCI-AML3 (AML)Viability AssayIC5029.5 nM[5]

Key Signaling Pathways and Experimental Workflows

To visually elucidate the mechanism of action and the experimental approach to confirm the downstream effects of this compound, the following diagrams are provided.

Downstream Signaling of this compound cluster_inhibition BET Inhibition cluster_chromatin Chromatin Regulation cluster_transcription Transcriptional Regulation cluster_downstream Downstream Effects I-BET762 I-BET762 BET_Proteins BET Proteins (BRD2, BRD3, BRD4) I-BET762->BET_Proteins inhibits Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones binds to Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery recruits MYC_Gene MYC Gene Transcriptional_Machinery->MYC_Gene activates NFkB_Pathway NF-κB Pathway Transcriptional_Machinery->NFkB_Pathway activates MYC_Expression MYC Expression (downregulated) MYC_Gene->MYC_Expression Inflammation Inflammation (reduced) NFkB_Pathway->Inflammation Cell_Proliferation Cell Proliferation (inhibited) MYC_Expression->Cell_Proliferation

Caption: Downstream signaling of this compound.

Experimental Workflow for Confirming Downstream Effects Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment (Vehicle vs. I-BET762) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Protein & RNA Extraction) Treatment->Harvesting Western_Blot 4a. Western Blot (MYC, p-p65, IκBα) Harvesting->Western_Blot RT_qPCR 4b. RT-qPCR (MYC, NFKBIA mRNA) Harvesting->RT_qPCR RNA_Seq 4c. RNA-Seq (Global Gene Expression) Harvesting->RNA_Seq Data_Analysis 5. Data Analysis (Quantification & Comparison) Western_Blot->Data_Analysis RT_qPCR->Data_Analysis RNA_Seq->Data_Analysis Conclusion 6. Conclusion (Confirmation of Effects) Data_Analysis->Conclusion Comparison of BET Inhibitors Inhibitors BET Inhibitors I-BET762 I-BET762 Inhibitors->I-BET762 JQ1 JQ1 Inhibitors->JQ1 OTX-015 OTX-015 Inhibitors->OTX-015 Potency Potency (Low nM IC50) I-BET762->Potency Selectivity Selectivity (Pan-BET) I-BET762->Selectivity Downstream_Targets Downstream Targets (MYC, NF-κB) I-BET762->Downstream_Targets In_Vivo_Activity In Vivo Activity I-BET762->In_Vivo_Activity Orally Bioavailable Clinical_Development Clinical Development I-BET762->Clinical_Development Phase I/II Trials JQ1->Potency JQ1->Selectivity JQ1->Downstream_Targets JQ1->In_Vivo_Activity Short Half-life JQ1->Clinical_Development Preclinical Tool OTX-015->Potency OTX-015->Selectivity OTX-015->Downstream_Targets OTX-015->In_Vivo_Activity Good OTX-015->Clinical_Development Phase I/II Trials

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (R)-I-BET762 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of (R)-I-BET762 carboxylic acid, a potent BRD4 inhibitor used in targeted protein degradation research.

This compound is a derivative of I-BET762 (Molibresib) and is utilized as a warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Due to its bioactive nature as a BET inhibitor, which can modulate gene expression, appropriate safety precautions must be observed to minimize exposure and ensure a safe laboratory environment.[3][4]

Personal Protective Equipment (PPE)

Consistent adherence to PPE guidelines is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesNitrile glovesLaboratory coatUse in a certified chemical fume hood is recommended to avoid inhalation of dust particles.
Dissolving (in solvents like DMSO) Safety glasses with side shields or gogglesNitrile glovesLaboratory coatAll dissolution work should be performed in a certified chemical fume hood.
In-use Operations (e.g., cell culture, in vivo studies) Safety glasses with side shieldsNitrile glovesLaboratory coatStandard laboratory ventilation. A fume hood is recommended for procedures with a risk of aerosol generation.

General laboratory hygiene practices should always be followed. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling and before leaving the laboratory.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receive Receive Compound inspect Inspect for Damage receive->inspect store Store at -20°C to -80°C inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Solvent (e.g., DMSO) in Fume Hood weigh->dissolve use Perform Experiment dissolve->use solid_waste Dispose of Contaminated Solids in Labeled Waste Container use->solid_waste liquid_waste Dispose of Contaminated Liquids in Labeled Waste Container use->liquid_waste decontaminate Decontaminate Work Surfaces solid_waste->decontaminate liquid_waste->decontaminate

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

Emergency Procedures

In the event of exposure, follow these immediate first aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (SDS) or relevant safety information available for emergency responders. While a specific SDS for this compound is not widely available, information for the parent compound I-BET762 and other carboxylic acids can provide guidance.[5][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.